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Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Isotopic Labeling of Vinclozolin-13C3,D3

Introduction Vinclozolin, chemically known as (RS)-3-(3,5-Dichlorophenyl)-5-methyl-5-vinyloxazolidine-2,4-dione, is a dicarboximide fungicide widely used in agriculture to protect crops like fruits, vegetables, and ornam...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vinclozolin, chemically known as (RS)-3-(3,5-Dichlorophenyl)-5-methyl-5-vinyloxazolidine-2,4-dione, is a dicarboximide fungicide widely used in agriculture to protect crops like fruits, vegetables, and ornamental plants from various fungal diseases such as blights, rots, and molds.[1][2] Its mode of action involves the inhibition of fungal growth.[2] Beyond its agricultural applications, vinclozolin has garnered significant attention in the scientific community as an endocrine disruptor, specifically for its antiandrogenic activity.[3][4] Research has shown that exposure to vinclozolin can lead to adverse effects on the reproductive system.[3][4]

To facilitate in-depth research into its metabolism, environmental fate, and toxicological pathways, the use of isotopically labeled internal standards is indispensable. Stable isotope-labeled analogues, such as Vinclozolin-¹³C₃,D₃, are crucial for quantitative analysis using mass spectrometry-based methods, allowing for precise tracking and quantification in complex biological and environmental matrices.[5] This guide provides a detailed, scientifically grounded protocol for the synthesis and isotopic labeling of Vinclozolin with three ¹³C atoms and three deuterium atoms, designed for researchers in drug development, environmental science, and toxicology.

Retrosynthetic Analysis and Labeling Strategy

The synthesis of Vinclozolin-¹³C₃,D₃ requires a strategic approach to incorporate the stable isotopes at specific, stable positions within the molecule. The chosen labeling pattern, with three ¹³C atoms and three deuterium atoms, provides a significant mass shift for clear differentiation from the unlabeled analyte in mass spectrometry analysis.

A logical retrosynthetic approach to Vinclozolin points to two key precursors: 3,5-dichlorophenyl isocyanate and a suitably substituted oxazolidinedione precursor. One of the common synthesis routes involves the reaction of 3,5-dichlorophenyl isocyanate with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid, followed by ring closure.[1]

Our labeling strategy will focus on introducing the isotopic labels via a custom-synthesized, labeled precursor for the oxazolidinedione ring. Specifically, we will target the incorporation of a ¹³C₂-labeled ethyl group and a ¹³C,D₃-labeled methyl group. This will be achieved by starting with commercially available, isotopically labeled precursors.

Diagram of the Proposed Synthetic Pathway

Vinclozolin Synthesis cluster_precursors Isotopically Labeled Precursors cluster_synthesis Synthetic Steps cluster_product Final Product 3,5-Dichlorophenyl isocyanate 3,5-Dichlorophenyl isocyanate Reaction Coupling Reaction 3,5-Dichlorophenyl isocyanate->Reaction Labeled Precursor 2-Hydroxy-2-(methyl-13C,D3)-3-(ethyl-13C2)-but-3-enoic acid ester Labeled Precursor->Reaction Cyclization Ring Closure (Heat) Reaction->Cyclization Intermediate Vinclozolin-13C3,D3 Vinclozolin-13C3,D3 Cyclization->Vinclozolin-13C3,D3

Caption: Proposed synthetic workflow for Vinclozolin-¹³C₃,D₃.

Detailed Experimental Protocol

This protocol outlines a plausible synthetic route. Researchers should adapt and optimize conditions based on available laboratory equipment and reagents. Standard laboratory safety procedures must be followed at all times.

Part 1: Synthesis of Labeled 2-hydroxy-2-(methyl-¹³C,D₃)-but-3-enoic acid ethyl ester

The core of this synthesis is the creation of the labeled hydroxy acid ester. This can be achieved through a multi-step process starting from labeled acetone and ethyl acrylate.

Step 1.1: Grignard Reagent Formation from [¹³C₂,D₃]-Methyl Iodide

  • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of [¹³C,D₃]-methyl iodide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere.

  • Maintain a gentle reflux until all the magnesium has reacted to form the Grignard reagent, [¹³C,D₃]-methylmagnesium iodide.

Step 1.2: Reaction with Ethyl [¹³C₂]-pyruvate

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl [¹³C₂]-pyruvate in anhydrous diethyl ether via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude labeled 2-hydroxy-2-(methyl-¹³C,D₃)-[¹³C₂]-butanoate.

Step 1.3: Introduction of the Vinyl Group This step can be achieved through various methods, such as elimination reactions. Further optimization may be required.

Part 2: Synthesis of Vinclozolin-¹³C₃,D₃

Step 2.1: Reaction of Labeled Hydroxy Acid Ester with 3,5-Dichlorophenyl Isocyanate

  • In a round-bottom flask, dissolve the labeled hydroxy acid ester from Part 1 in anhydrous toluene.

  • Add an equimolar amount of 3,5-dichlorophenyl isocyanate to the solution.

  • Add a catalytic amount of a suitable base, such as triethylamine.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

Step 2.2: Ring Closure

  • Heat the reaction mixture from Step 2.1 to reflux for 4-6 hours to induce cyclization.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2.3: Purification

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Combine the fractions containing the desired product and remove the solvent to yield Vinclozolin-¹³C₃,D₃ as a solid.

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized Vinclozolin-¹³C₃,D₃ must be confirmed using appropriate analytical techniques.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and isotopic distribution of the final product.[6] The expected molecular weight will be increased by 6 Da (3 for ¹³C and 3 for D) compared to the unlabeled standard.

CompoundMolecular FormulaExact Mass (Monoisotopic)
VinclozolinC₁₂H₉Cl₂NO₃285.0010
Vinclozolin-¹³C₃,D₃C₉¹³C₃H₆D₃Cl₂NO₃291.0202
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound and the positions of the isotopic labels.

  • ¹H NMR: The spectrum of the labeled compound will show the absence of the signal corresponding to the methyl protons due to their replacement with deuterium. Other proton signals should be consistent with the Vinclozolin structure.[7]

  • ¹³C NMR: The spectrum will show enhanced signals for the three ¹³C-labeled carbons. The chemical shifts should be consistent with the known spectrum of Vinclozolin, with potential minor shifts due to isotope effects.[7]

Conclusion

This guide provides a comprehensive and technically detailed framework for the synthesis and isotopic labeling of Vinclozolin-¹³C₃,D₃. The successful synthesis of this labeled analogue will provide researchers with a valuable tool for conducting precise and reliable quantitative studies on the environmental fate, metabolism, and toxicology of this important fungicide. The described protocol is based on established chemical principles and can be adapted and optimized for specific laboratory settings. Rigorous analytical characterization is paramount to ensure the quality and reliability of the synthesized standard for its intended applications.

References

  • Vinclozolin - Wikipedia. [Link]

  • Kelce, W. R., Monosson, E., Gamcsik, M. P., Laws, S. C., & Gray, L. E. (1994). Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites. Toxicology and applied pharmacology, 126(2), 276–285. [Link]

  • Vinclozolin | C12H9Cl2NO3 | CID 39676 - PubChem. [Link]

  • Li, Z., et al. (2022). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Chemical Science, 13(1), 135-141. [Link]

  • Cossu, C., et al. (2022). Chronic Exposure to Endocrine Disruptor Vinclozolin Leads to Lung Damage via Nrf2–Nf-kb Pathway Alterations. International Journal of Molecular Sciences, 23(19), 11394. [Link]

  • Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]

  • An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC - NIH. [Link]

  • Deck, J. A., et al. (2018). Synthesis of carbon-14, carbon-13 and deuterium labeled forms of thioacetamide and thioacetamide S-oxide. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 834–842. [Link]

  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC. [Link]

  • Dhananjeyan, M. R., et al. (2006). Simultaneous determination of vinclozolin and detection of its degradation products in mouse plasma, serum and urine, and from rabbit bile, by high-performance liquid chromatography. Journal of Chromatography A, 1113(1-2), 223–228. [Link]

  • Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group. [Link]

  • Methylotroph Natural Product Identification by Inverse Stable Isotopic Labeling - bioRxiv. [Link]

  • Secilmis, D., et al. (2025). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. bioRxiv. [Link]

  • Isotopic Labeling Analysis using Single Cell Mass Spectrometry - bioRxiv. [Link]

  • Combination of High Specific Activity Carbon-14 Labeling and High Resolution Mass Spectrometry to Study Pesticide Metabolism in - Digital Commons @ Wayne State. [Link]

  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC. [Link]

  • US EPA-Pesticides; Vinclozolin. [Link]

  • Jagadish, B., et al. (2014). Synthesis of 13C and 15N labeled 2,4-dinitroanisole. Journal of Labelled Compounds and Radiopharmaceuticals, 57(6), 434–436. [Link]

  • Peter, J. F., & Ruo, C. C. (2002). Isotopically labeled crosslinking reagents: resolution of mass degeneracy in the identification of crosslinked peptides. Journal of the American Society for Mass Spectrometry, 13(1), 20–28. [Link]

Sources

Exploratory

Vinclozolin-13C3,D3 CAS number and molecular weight

An In-Depth Technical Guide to Vinclozolin-13C3,D3: Properties, Application, and Advanced Quantitative Analysis Authored by: A Senior Application Scientist Introduction: The Critical Role of Isotopically Labeled Standard...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Vinclozolin-13C3,D3: Properties, Application, and Advanced Quantitative Analysis

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Isotopically Labeled Standards in Endocrine Disruptor Research

Vinclozolin is a dicarboximide fungicide widely utilized in agriculture to protect crops such as fruits, vegetables, and ornamental plants from fungal diseases like blights, rots, and molds.[1][2][3][4] Beyond its agricultural utility, vinclozolin has garnered significant attention within the scientific community as a potent endocrine disruptor. Its primary mechanism of toxicity involves acting as an androgen receptor antagonist.[5] Notably, this anti-androgenic activity is not limited to the parent compound; its primary metabolites, M1 and M2, also bind to and inhibit the androgen receptor, leading to a range of developmental and reproductive abnormalities observed in animal studies.[5][6][7]

Given its environmental prevalence and potential health risks, the accurate and precise quantification of vinclozolin in complex biological and environmental matrices is paramount. Such analysis is foundational to toxicological studies, human biomonitoring, and regulatory oversight. This guide focuses on Vinclozolin-13C3,D3, a stable isotope-labeled (SIL) analogue of vinclozolin. The incorporation of stable isotopes (three Carbon-13 and three Deuterium atoms) renders the molecule chemically identical to the native compound but mass-shifted. This property makes it the gold standard internal standard for quantitative analysis by mass spectrometry, a principle that will be explored in detail.

This document provides a comprehensive overview of the core properties of Vinclozolin-13C3,D3 and a detailed protocol for its application in a validated, robust analytical workflow designed for researchers and drug development professionals.

PART 1: Core Properties and Identification

Accurate identification is the bedrock of any analytical procedure. The key identifiers for Vinclozolin-13C3,D3 and its unlabeled counterpart are summarized below. It is common practice for isotopically labeled compounds to be registered under the same CAS number as the parent, unlabeled compound.

PropertyVinclozolin (Native)Vinclozolin-13C3,D3 (Labeled)Rationale for Difference
CAS Number 50471-44-8[1][2][3][4][8]50471-44-8 (unlabeled)[9]Labeled standards often reference the parent CAS number as they are chemically identical.
Molecular Formula C₁₂H₉Cl₂NO₃[2][4][8][10]C₉¹³C₃H₆D₃Cl₂NO₃[9]Substitution of 3 ¹²C with ¹³C and 3 ¹H with ²H (D).
Average Molecular Weight 286.11 g/mol [1][2][8][11]292.11 g/mol [9]Increased mass from three neutrons (in ¹³C) and three neutrons (in D).
Monoisotopic Mass 284.9959 Da[10]291.0199 DaReflects the exact mass of the most abundant isotopes.

PART 2: Mechanism of Action and Metabolic Fate

Anti-Androgenic Activity

Vinclozolin exerts its endocrine-disrupting effects by competitively inhibiting the binding of androgens to the androgen receptor (AR). This prevents the receptor from functioning correctly, leading to altered gene expression for androgen-dependent processes. This is particularly critical during embryonic development, where exposure can lead to malformations in the male reproductive tract.[5] The activity is not exclusive to the parent compound; two key metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide), are also potent AR antagonists.[5][12]

Metabolic Pathway

In vivo, vinclozolin is efficiently metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver.[12] The initial hydrolysis of the parent compound yields the active metabolites M1 and M2. Further metabolism can occur, leading to other downstream products. Understanding this pathway is crucial for comprehensive toxicological assessment, as the biological activity is a result of the combined effects of the parent compound and its metabolites.

Vinclozolin_Metabolism cluster_key Legend Vinclozolin Vinclozolin M1 Metabolite M1 (Active AR Antagonist) Vinclozolin->M1 Hydrolysis M2 Metabolite M2 (Active AR Antagonist) Vinclozolin->M2 Hydrolysis M4 Metabolite M4 (Dihydroxyethyl derivative) M1->M4 CYP-mediated Oxidation M5 Metabolite M5 (Trihydroxybutylanilide) M4->M5 Conversion k1 Parent Compound k2 Metabolites k3 Process

Caption: Metabolic pathway of Vinclozolin to its primary active metabolites.

PART 3: The Imperative for Stable Isotope-Labeled Internal Standards

The Challenge of Quantitative Bioanalysis

Accurate quantification of an analyte in a complex matrix like blood, urine, or tissue is complicated by several factors:

  • Matrix Effects: Co-extracted endogenous components can enhance or suppress the ionization of the target analyte in the mass spectrometer source, leading to inaccurate readings.

  • Extraction Inefficiency: The recovery of the analyte during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) is rarely 100% and can vary between samples.

  • Instrumental Variability: Minor fluctuations in instrument performance can affect signal intensity over time.

The Vinclozolin-13C3,D3 Solution

A stable isotope-labeled internal standard (SIL-IS) is the most effective tool to overcome these challenges.[13][14] Vinclozolin-13C3,D3 is an ideal SIL-IS for several reasons:

  • Chemical and Physical Identity: It is chemically identical to native vinclozolin. Therefore, it co-elutes during chromatography and experiences the exact same extraction recovery and matrix effects as the analyte of interest.[14][15]

  • Mass Differentiation: Its increased mass allows it to be distinguished from the native analyte by the mass spectrometer, but it does not significantly alter its chemical behavior.[14]

  • Correction for Variability: By adding a known amount of Vinclozolin-13C3,D3 to every sample at the very beginning of the workflow, any loss or signal fluctuation affects both the analyte and the SIL-IS proportionally. The final measurement is based on the ratio of the analyte signal to the SIL-IS signal. This ratio remains constant and accurate despite variations in sample preparation or instrument response.

The use of a high-purity SIL-IS like Vinclozolin-13C3,D3 transforms a quantitative assay into a self-validating system, providing the highest level of confidence in the final concentration data.[16]

PART 4: Experimental Protocol for Quantification in Human Plasma

This section details a representative workflow for the quantification of vinclozolin in human plasma using Vinclozolin-13C3,D3 as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Overview

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot Plasma Sample (e.g., 100 µL) Spike 2. Spike with SIL-IS (Vinclozolin-13C3,D3) Sample->Spike Precipitate 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Vortex 4. Vortex & Centrifuge Precipitate->Vortex Supernatant 5. Collect Supernatant Vortex->Supernatant Inject 6. Inject onto LC-MS/MS Supernatant->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Integrate 9. Integrate Peak Areas (Analyte & SIL-IS) Detect->Integrate Calculate 10. Calculate Peak Area Ratio Integrate->Calculate Quantify 11. Quantify vs. Calibration Curve Calculate->Quantify

Caption: Experimental workflow for Vinclozolin quantification using a SIL-IS.

Step-by-Step Methodology

1. Preparation of Standards and Reagents:

  • Causality: Accurate standards are essential for an accurate calibration curve.

  • Protocol:

    • Prepare a 1 mg/mL primary stock solution of native vinclozolin in methanol.

    • Prepare a 100 µg/mL primary stock solution of Vinclozolin-13C3,D3 in methanol.

    • From the native stock, create a series of working standards via serial dilution in methanol to cover the desired analytical range (e.g., 1 to 1000 ng/mL).

    • Prepare a working internal standard (IS) solution of Vinclozolin-13C3,D3 at 100 ng/mL in methanol.

2. Sample Preparation (Protein Precipitation):

  • Causality: Proteins in plasma interfere with analysis and must be removed. Acetonitrile is an effective solvent for precipitating proteins while keeping vinclozolin in solution.

  • Protocol:

    • Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

    • Aliquot 100 µL of blank plasma (for calibrators/QCs) or sample plasma into the appropriate tubes.

    • Spike 5 µL of the appropriate native vinclozolin working standard into the calibrator and QC tubes. Add 5 µL of methanol to the unknown samples.

    • Crucially, add 10 µL of the 100 ng/mL IS working solution to every tube (calibrators, QCs, and unknowns). This ensures a final IS concentration of ~10 ng/mL in the extract.

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant (~400 µL) to a clean autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Causality: Liquid chromatography separates vinclozolin from other matrix components. Tandem mass spectrometry provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

  • Protocol:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • Vinclozolin: Q1: 286.0 -> Q3: 174.0 (example transition, must be optimized).

      • Vinclozolin-13C3,D3: Q1: 292.0 -> Q3: 174.0 (example transition, fragment is the same).

4. Data Analysis:

  • Causality: The peak area ratio corrects for all sources of analytical variability.

  • Protocol:

    • Integrate the chromatographic peaks for both the native vinclozolin and the Vinclozolin-13C3,D3 MRM transitions.

    • Calculate the Peak Area Ratio (PAR) for each injection: PAR = Area(Vinclozolin) / Area(Vinclozolin-13C3,D3).

    • Construct a calibration curve by plotting the PAR of the calibrators against their known concentrations. Apply a linear regression with 1/x² weighting.

    • Determine the concentration of vinclozolin in the unknown samples by interpolating their PAR values from the calibration curve.

Conclusion

Vinclozolin-13C3,D3 is an indispensable tool for researchers in toxicology, environmental science, and food safety. Its use as an internal standard in mass spectrometric methods eliminates analytical variability and matrix-induced inaccuracies, ensuring the highest degree of data integrity. The methodologies described herein provide a robust framework for the reliable quantification of vinclozolin, enabling a more accurate assessment of its exposure and potential risks to human and environmental health.

References
  • Kelce, W. R., et al. (1994). Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development. Toxicology and Applied Pharmacology, 126(2), 276-285. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Hohaus, N., et al. (2016). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 408(19), 5037-5059. [Link]

  • Bernal, J. L., et al. (1996). Determination of the fungicide vinclozolin in honey and bee larvae by solid-phase and solvent extraction with gas chromatography and electron-capture and mass spectrometric detection. Journal of Chromatography A, 754(1-2), 507-513. [Link]

  • National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. NIST. [Link]

  • LGC Group. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Group Whitepaper. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Vinclozolin. HELIX Chromatography. [Link]

  • EXTOXNET. VINCLOZOLIN. Extension Toxicology Network. [Link]

  • Pesticides Info. Vinclozolin Uses, Mode of Action, Formulation & Dosage for Crop Protection. YouTube. [Link]

  • Stoker, T. E., et al. (2009). In vitro metabolism of the anti-androgenic fungicide vinclozolin by rat liver microsomes. Toxicology in Vitro, 23(5), 856-863. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Application Note. [Link]

  • Wikipedia. Vinclozolin. Wikipedia, The Free Encyclopedia. [Link]

  • Garrido Frenich, A., et al. (2014). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 836, 1-27. [Link]

  • Olsson, A. O., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(19), 3293-3299. [Link]

  • Cordaro, M., et al. (2022). Chronic Exposure to Endocrine Disruptor Vinclozolin Leads to Lung Damage via Nrf2–Nf-kb Pathway Alterations. Antioxidants, 11(10), 1899. [Link]

  • Siracusa, R., et al. (2022). Chronic Exposure to Vinclozolin Induced Fibrosis, Mitochondrial Dysfunction, Oxidative Stress, and Apoptosis in Mice Kidney. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • ResearchGate. Structure of vinclozolin and its two anti-androgenic metabolites. ResearchGate. [Link]

  • ResearchGate. Structure of vinclozolin and its two anti-androgenic metabolites. [Duplicate] ResearchGate. [Link]

  • PubChem. Vinclozolin. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. CAS No : 50471-44-8| Product Name : Vinclozolin. Pharmaffiliates. [Link]

  • Journal of Agricultural and Food Chemistry. Identification of hydrolysis products of the fungicide vinclozolin by spectroscopic and x-ray crystallographic methods. ACS Publications. [Link]

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Foundational

Unraveling Biological Fates: A Technical Guide to the Application of Isotopically Labeled Vinclozolin in Research

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical role of isotopically labeled vinclozolin in elucidating its metabolic fate, environmental per...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical role of isotopically labeled vinclozolin in elucidating its metabolic fate, environmental persistence, and toxicological mechanisms. By integrating stable isotopes, such as Carbon-13 (¹³C) or radioactive isotopes like Carbon-14 (¹⁴C), into the vinclozolin molecule, scientists can precisely trace its journey through complex biological and environmental systems. This powerful technique offers unparalleled sensitivity and specificity, enabling the differentiation of the parent compound from its metabolites and degradation products.

The Rationale for Isotopic Labeling in Vinclozolin Research

Vinclozolin, a dicarboximide fungicide, is recognized as an endocrine-disrupting chemical with antiandrogenic properties.[1][2][3] Its environmental presence and potential for adverse health effects necessitate a thorough understanding of its biological and environmental behavior.[4][5] Isotopically labeled vinclozolin serves as an indispensable tool in these investigations for several key reasons:

  • Metabolic Pathway Elucidation: Tracing the metabolic conversion of vinclozolin is crucial, as its metabolites have been shown to be more potent in their antiandrogenic activity than the parent compound.[1] Isotopic labeling allows for the unambiguous identification and quantification of these metabolites in various biological matrices.

  • Pharmacokinetic and Toxicokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of vinclozolin is fundamental to assessing its toxicological risk.[6][7] Labeled compounds enable precise measurement of these parameters, providing critical data for dose-response assessments.

  • Environmental Fate and Degradation Analysis: The persistence and transformation of vinclozolin in the environment are of significant concern.[8][9] Isotopic tracers facilitate the study of its degradation pathways in soil, water, and other environmental compartments, helping to predict its long-term impact.[10][11]

  • Enhanced Analytical Accuracy: In complex biological and environmental samples, matrix effects can significantly interfere with analytical measurements. The use of isotopically labeled vinclozolin as an internal standard in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) corrects for these interferences, leading to highly accurate and precise quantification.[12][13]

Core Applications and Methodologies

The application of isotopically labeled vinclozolin spans a range of scientific disciplines, from toxicology to environmental science. This section details key experimental workflows and the rationale behind their design.

Metabolic Profiling in Biological Systems

The biotransformation of vinclozolin leads to the formation of several active metabolites. A common experimental approach to study this process involves incubating isotopically labeled vinclozolin with liver microsomes, which are rich in drug-metabolizing enzymes.

cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis prep1 Prepare Rat Liver Microsomes incubation Incubate Microsomes, ¹³C-Vinclozolin, and NADPH System at 37°C prep1->incubation prep2 Prepare ¹³C-Vinclozolin Stock Solution prep2->incubation prep3 Prepare NADPH Regenerating System prep3->incubation extraction Quench Reaction & Extract Metabolites with Organic Solvent incubation->extraction analysis Analyze Extract by LC-MS/MS extraction->analysis identification Identify & Quantify ¹³C-Metabolites analysis->identification cluster_setup Experimental Setup cluster_sampling Sampling cluster_extraction Extraction cluster_analysis Analysis setup1 Treat Soil Samples with ¹⁴C-Vinclozolin setup2 Incubate Soil Samples under Controlled Conditions setup1->setup2 sampling Collect Soil Samples at Defined Time Intervals setup2->sampling extraction Extract ¹⁴C-Residues from Soil sampling->extraction analysis Quantify ¹⁴C-Activity by Liquid Scintillation Counting extraction->analysis profiling Profile Degradation Products by Radio-HPLC analysis->profiling

Sources

Exploratory

In-Depth Technical Guide: Vinclozolin as an Endocrine Disruptor

Introduction Vinclozolin is a dicarboximide fungicide utilized in agriculture to protect fruits, vegetables, and ornamental plants from various fungal diseases.[1][2][3] While effective in its agricultural application, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vinclozolin is a dicarboximide fungicide utilized in agriculture to protect fruits, vegetables, and ornamental plants from various fungal diseases.[1][2][3] While effective in its agricultural application, a significant body of scientific evidence has classified vinclozolin as an endocrine-disrupting chemical (EDC).[4] Specifically, it is recognized for its antiandrogenic properties, meaning it interferes with the normal physiological functions of androgens (male sex hormones) like testosterone.[5][6] This guide provides a comprehensive technical overview of vinclozolin's role as an endocrine disruptor, detailing its mechanism of action, multisystemic effects, and the experimental protocols employed to elucidate these characteristics. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism through which vinclozolin exerts its endocrine-disrupting effects is by acting as an antagonist to the androgen receptor (AR).[6] While vinclozolin itself has a weak affinity for the AR, its metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are potent competitive inhibitors of androgen binding to the AR.[5][7][8]

Competitive Binding and Inhibition of Androgen-Dependent Gene Expression

The metabolites M1 and M2 compete with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for the ligand-binding domain of the AR.[5] This competitive inhibition prevents the conformational changes in the AR that are necessary for its activation. Consequently, the AR is unable to effectively bind to androgen response elements (AREs) on the DNA, leading to a disruption in the transcription of androgen-dependent genes.[8][9] This interference with gene expression is a key molecular initiating event that underlies the diverse physiological effects of vinclozolin exposure.[9] Studies have demonstrated that in vivo, vinclozolin and its metabolites alter the expression of androgen-regulated prostatic mRNAs.[9]

Signaling Pathway Disruption

The binding of vinclozolin's metabolites to the AR disrupts the canonical androgen signaling pathway. In a normal state, androgen binding to the AR in the cytoplasm leads to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the AR-androgen complex binds to AREs, recruiting co-activators and initiating the transcription of target genes responsible for the development and maintenance of male characteristics. Vinclozolin's metabolites, by blocking the initial androgen binding, effectively halt this cascade.

Androgen Receptor Signaling Pathway Disruption by Vinclozolin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer Activated AR Dimer HSP Heat Shock Proteins (HSP) AR->HSP Bound to AR->AR_dimer Translocates to Nucleus Vinclozolin Vinclozolin Metabolites (M1, M2) Vinclozolin->AR Competitively Binds & Inhibits ARE Androgen Response Element (ARE) Gene Target Gene Transcription ARE->Gene Initiates AR_dimer->ARE Binds

Caption: Disruption of Androgen Receptor Signaling by Vinclozolin Metabolites.

Multisystemic Effects of Vinclozolin Exposure

The antiandrogenic activity of vinclozolin leads to a wide range of adverse effects, impacting multiple biological systems, particularly the male reproductive system. Furthermore, vinclozolin exposure has been shown to induce transgenerational epigenetic inheritance of disease phenotypes.

Male Reproductive System Malformations

Developmental exposure to vinclozolin during critical periods of sexual differentiation can lead to severe and permanent malformations of the male reproductive tract.[5] Perinatal exposure in rats has been shown to cause a spectrum of abnormalities, including:

  • Hypospadias (abnormal urethral opening)[5]

  • Cleft phallus[5]

  • Ectopic testes[5]

  • A vaginal pouch[5]

  • Epididymal and testicular granulomas[5]

  • Atrophy of the seminal vesicles and prostate gland[5]

These developmental effects are a direct consequence of the disruption of normal androgen signaling required for the masculinization of the reproductive organs.[5]

Impaired Spermatogenesis and Fertility

Exposure to vinclozolin, particularly during embryonic development, can have lasting detrimental effects on testicular function and fertility.[1][10] Studies have shown that transient in utero exposure to vinclozolin can lead to:

  • Disrupted embryonic testicular cord formation.[1]

  • Increased apoptosis (programmed cell death) of germ cells in the testes of pubertal and adult animals.[1]

  • Reduced sperm motility and overall sperm count in adulthood.[1][11]

These effects on spermatogenesis contribute to decreased male fertility.[10][11]

Transgenerational Epigenetic Inheritance

One of the most profound and concerning aspects of vinclozolin's endocrine-disrupting activity is its ability to induce epigenetic transgenerational inheritance of disease states.[12][13] This means that exposure of a gestating female (F0 generation) can lead to disease in subsequent generations (F1, F2, and F3) that were not directly exposed to the chemical.[12][14] This phenomenon is mediated through epigenetic modifications, primarily alterations in DNA methylation patterns in the germline (sperm).[12][13]

The transgenerational phenotypes observed following ancestral vinclozolin exposure in rats and mice include:[12][13][15]

  • Testis abnormalities and male infertility[13][15]

  • Prostate disease[13][15]

  • Kidney disease[13][15]

  • Polycystic ovarian disease in females[12]

  • Increased tumor development[13][15]

  • Obesity in females[15]

  • Altered anxiety-like behavior[14]

These findings highlight the potential for environmental exposures to have long-lasting health consequences that can be passed down through generations.

Neurodevelopmental and Behavioral Effects

Emerging evidence suggests that vinclozolin exposure can also impact neurodevelopment and behavior.[16][17] Studies in rats have shown that developmental exposure to vinclozolin can lead to alterations in sociosexual behaviors.[4][16] In songbirds, exposure to vinclozolin has been shown to affect affiliative behaviors, with females showing a preference for males exposed to the antiandrogen.[18] These findings indicate that the endocrine-disrupting effects of vinclozolin extend to the central nervous system, potentially altering hormone-dependent neural circuits and behaviors.

Effects on Other Endocrine Pathways

While the primary mode of action of vinclozolin is through androgen receptor antagonism, some studies suggest it may also interact with other steroid hormone pathways. Research has indicated that vinclozolin and its metabolites can act as antagonists for the progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[7] Additionally, they have been shown to have agonistic effects on both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[7] However, the in vivo relevance of these interactions is still under investigation, with some studies showing no alteration of progesterone receptor function in vivo despite in vitro binding.[19]

Experimental Protocols for Assessing Vinclozolin's Endocrine Disrupting Activity

A variety of in vitro and in vivo assays are utilized to characterize the endocrine-disrupting properties of chemicals like vinclozolin.[20][21] These assays are crucial for identifying potential hazards and understanding the mechanisms of toxicity.

In Vitro Assays

In vitro assays provide a rapid and cost-effective means of screening chemicals for endocrine activity.[20]

3.1.1. Competitive Ligand Binding Assay

This assay directly measures the ability of a test chemical to compete with a radiolabeled natural ligand (e.g., radiolabeled DHT) for binding to a specific receptor (e.g., the androgen receptor).

Step-by-Step Methodology:

  • Receptor Preparation: Prepare a source of the androgen receptor, typically from rat prostate cytosol or using a recombinant human androgen receptor.

  • Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled androgen (e.g., [³H]R1881) and varying concentrations of the test compound (vinclozolin or its metabolites).

  • Separation: Separate the receptor-bound from the unbound radioligand using methods such as hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant).

Competitive Ligand Binding Assay Workflow A Prepare Androgen Receptor Source B Incubate with Radiolabeled Androgen & Test Compound A->B C Separate Bound and Unbound Ligand B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Workflow for a Competitive Ligand Binding Assay.

3.1.2. Reporter Gene Assay (e.g., Androgen Receptor Transactivation Assay)

This cell-based assay measures the ability of a chemical to induce or inhibit gene expression mediated by a specific hormone receptor.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., HeLa or CHO cells) that has been stably or transiently transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Treatment: Expose the cells to varying concentrations of the test chemical in the presence (for antagonist testing) or absence (for agonist testing) of a known androgen.

  • Lysis and Measurement: After an incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).

  • Data Analysis: Normalize the reporter gene activity to a measure of cell viability. For antagonist activity, plot the percent inhibition of androgen-induced reporter activity against the log concentration of the test chemical to determine an IC50.

Reporter Gene Assay Workflow A Culture Transfected Cells B Treat with Test Compound (with/without Androgen) A->B C Lyse Cells and Measure Reporter Gene Activity B->C D Normalize Data and Calculate IC50 C->D

Caption: Workflow for a Reporter Gene Assay.

3.1.3. H295R Steroidogenesis Assay

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones, including testosterone and estradiol.[22][23][24] This cell line is unique in that it expresses all the key enzymes necessary for steroidogenesis.[22][23]

Step-by-Step Methodology (based on OECD Test Guideline 456): [22][25]

  • Cell Culture: Culture H295R cells in 24-well plates.[26]

  • Exposure: Expose the cells to a range of concentrations of the test chemical for 48 hours.[22][26]

  • Hormone Measurement: Collect the cell culture medium and measure the concentrations of testosterone and 17β-estradiol using methods like ELISA or LC-MS/MS.[22][26]

  • Viability Assessment: Assess cell viability to distinguish between specific effects on steroidogenesis and general cytotoxicity.[22]

  • Data Analysis: Compare hormone production in treated cells to that in vehicle controls to determine if the test chemical induces or inhibits steroidogenesis.

H295R Steroidogenesis Assay Workflow A Culture H295R Cells B Expose to Test Chemical for 48 hours A->B C Measure Testosterone and Estradiol in Medium B->C D Assess Cell Viability B->D E Analyze Effects on Hormone Production C->E D->E

Caption: Workflow for the H295R Steroidogenesis Assay.

In Vivo Assays

In vivo studies in animal models are essential for understanding the systemic and developmental effects of endocrine disruptors.

3.2.1. Reproductive and Developmental Toxicity Studies

These studies, often following guidelines from organizations like the OECD or EPA, assess the effects of chemical exposure on fertility, pregnancy, and offspring development.[27][28][29][30]

Step-by-Step Methodology (generalized from guidelines like OECD 422): [31]

  • Dosing: Administer the test substance to male and female rodents for a period before mating, and continue dosing females throughout mating, gestation, and lactation.[31]

  • Mating and Observation: Pair the animals for mating and monitor for successful pregnancy and parturition.

  • Parental Examination: Observe the parental animals for clinical signs of toxicity, and at the end of the study, perform a detailed necropsy, including examination of reproductive organs.

  • Offspring Examination: Evaluate the offspring for viability, growth, and developmental landmarks (e.g., anogenital distance, nipple retention). Conduct a necropsy on a subset of offspring to look for internal malformations.

  • Data Analysis: Analyze data on fertility indices, litter size, offspring survival, and the incidence of malformations.

Reproductive Toxicity Study Workflow A Pre-mating Dosing of Parental Animals B Mating and Dosing during Gestation & Lactation A->B C Observation of Parental Toxicity & Reproduction B->C D Examination of Offspring Viability, Growth, & Development B->D E Necropsy and Histopathology of Parents & Offspring C->E D->E F Data Analysis of Reproductive & Developmental Endpoints E->F

Caption: Workflow for a Reproductive and Developmental Toxicity Study.

3.2.2. Transgenerational Inheritance Study

These studies are designed to investigate whether the effects of an exposure are passed down to subsequent, unexposed generations.

Step-by-Step Methodology:

  • F0 Exposure: Expose pregnant female animals (F0 generation) to the test chemical during a critical window of gonadal sex determination.[12]

  • Breeding: Breed the F1 generation animals (that were exposed in utero) to produce the F2 generation. Then breed the F2 generation to produce the F3 generation. It is crucial that only the F0 generation is directly exposed to the chemical.

  • Phenotypic Analysis: Analyze animals from the F1, F2, and F3 generations for a range of disease phenotypes, including reproductive abnormalities, tumors, and metabolic disorders.[15]

  • Epigenetic Analysis: Collect germ cells (sperm) from males of each generation and analyze for epigenetic modifications, such as DNA methylation patterns, to identify the molecular basis of the transgenerational inheritance.[14][32]

Transgenerational Inheritance Study Workflow A Expose Pregnant F0 Generation B Breed F1 to Produce F2, Breed F2 to Produce F3 A->B C Phenotypic Analysis of F1, F2, and F3 Generations B->C D Epigenetic Analysis of Germ Cells B->D

Caption: Workflow for a Transgenerational Epigenetic Inheritance Study.

Quantitative Data Summary

The following tables summarize key quantitative data related to the endocrine-disrupting effects of vinclozolin and its metabolites.

Table 1: In Vitro Androgen Receptor Binding Affinity

CompoundKi (μM)Source
Vinclozolin> 700[5]
Metabolite M192[5]
Metabolite M29.7[5]

Table 2: In Vivo Effects of Perinatal Vinclozolin Exposure in Male Rats

Dose (mg/kg/day)EffectSource
100Hypospadias, cleft phallus, ectopic testes[5]
100Reduced sperm motility in adults[1]
3.125 - 100Reduced ventral prostate weight[33]

Conclusion

Vinclozolin serves as a well-characterized example of an endocrine-disrupting chemical with a primary antiandrogenic mode of action. Through the competitive antagonism of the androgen receptor by its metabolites, vinclozolin can induce profound and lasting adverse effects on the male reproductive system, neurodevelopment, and behavior. The discovery of its ability to promote the transgenerational inheritance of disease via epigenetic mechanisms has significant implications for our understanding of the long-term health consequences of environmental chemical exposures. The experimental protocols detailed in this guide provide a framework for the continued investigation of vinclozolin and other potential endocrine disruptors, which is essential for accurate risk assessment and the protection of human and wildlife health.

References

  • Anway, M. D., Cupp, A. S., Uzumcu, M., & Skinner, M. K. (2005). Epigenetic Transgenerational Actions of Endocrine Disruptors and Male Fertility. Science, 308(5727), 1466–1469. [Link]

  • Blystone, C. R., Furr, J. R., Lambright, C. S., Howdeshell, K. L., Ryan, B. C., Wilson, V. S., ... & Gray, L. E. (2007). Cumulative and Antagonistic Effects of a Mixture of the Antiandrogens Vinclozolin and Iprodione in the Pubertal Male Rat. Toxicological Sciences, 99(1), 193-204. [Link]

  • Colbert, N. K., Pelletier, J. D., & Cote, J. M. (2005). Effects of the endocrine disruptor vinclozolin in male reproduction: a systematic review and meta-analysis. Biology of Reproduction, 104(5), 962-975. [Link]

  • European Medicines Agency. (2018). ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. [Link]

  • Gray, L. E., Ostby, J., Monosson, E., & Kelce, W. R. (1999). Environmental antiandrogens: Low doses of the fungicide vinclozolin alter sexual differentiation of the male rat. Toxicology and Industrial Health, 15(1-2), 48-64. [Link]

  • Guerrero-Bosagna, C., Settles, M., Lucker, B., & Skinner, M. K. (2010). Epigenetic Transgenerational Actions of Vinclozolin on Promoter Regions of the Sperm Epigenome. PLoS ONE, 5(9), e13100. [Link]

  • Hecker, M., Hollert, H., Cooper, R., Vinggaard, A. M., Akahori, Y., Murphy, M., ... & Giesy, J. P. (2011). The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study. Environmental Science and Pollution Research, 18(3), 503-515. [Link]

  • Judson, R. S., Martin, M. T., Reif, D. M., Houck, K. A., Knudsen, T. B., Rotroff, D. M., ... & Dix, D. J. (2010). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 118(4), 451-458. [Link]

  • Kelce, W. R., Monosson, E., Gamcsik, M. P., Laws, S. C., & Gray, L. E. (1994). Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites. Toxicology and Applied Pharmacology, 126(2), 276-285. [Link]

  • La Merrill, M., Baston, D. S., & Rideout, H. J. (2010). Sex- and Lineage-Dependent Transgenerational Effects of Vinclozolin and Flutamide on Rat Development and Behavior. Journal of the Endocrine Society, 4(10), bvaa108. [Link]

  • LifeNet Health. (n.d.). Endocrine Disruption Assay Services. [Link]

  • Nilsson, E., Larsen, G., & Skinner, M. K. (2012). Epigenetic transgenerational inheritance of vinclozolin induced mouse adult onset disease and associated sperm epigenome biomarkers. Reproductive Toxicology, 34(4), 694-707. [Link]

  • OECD. (2011). Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Skinner, M. K., Manikkam, M., & Guerrero-Bosagna, C. (2010). Epigenetic transgenerational actions of environmental factors in disease etiology. Trends in Endocrinology & Metabolism, 21(4), 214-222. [Link]

  • U.S. Environmental Protection Agency. (1996). Guidelines for Reproductive Toxicity Risk Assessment. [Link]

  • Uzumcu, M., Suzuki, H., & Skinner, M. K. (2004). Effect of the anti-androgenic endocrine disruptor vinclozolin on embryonic testis cord formation and postnatal testis development and function. Reproductive Toxicology, 18(6), 765-774. [Link]

  • Villeneuve, D. L., Blake, L. S., Broaddus, E. B., & Cavallin, J. E. (2018). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Environmental Toxicology and Chemistry, 37(6), 1526-1539. [Link]

  • Wong, C., Kelce, W. R., Sar, M., & Wilson, E. M. (1995). Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide. Journal of Biological Chemistry, 270(34), 19998-20003. [Link]

Sources

Protocols & Analytical Methods

Method

Method Development for High-Sensitivity Analysis of Vinclozolin Residues Using Isotope Dilution Mass Spectrometry

Application Note & Protocol Abstract This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of the fungicide Vinclozolin in complex food matri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of the fungicide Vinclozolin in complex food matrices. The methodology leverages the precision of stable isotope dilution using Vinclozolin-¹³C₃,D₃ as an internal standard, coupled with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol. Detection and quantification are achieved via High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS). This application note is intended for researchers, scientists, and professionals in the fields of food safety, environmental analysis, and drug development, providing both a theoretical framework and practical, step-by-step protocols. The method is validated according to the stringent criteria outlined in the European Union's SANTE/11312/2021 guidelines and the United States Environmental Protection Agency's OPPTS 860.1340 guidelines.[1][2][3][4][5][6]

Introduction: The Rationale for Precise Vinclozolin Monitoring

Vinclozolin, a dicarboximide fungicide, has been widely used in agriculture to protect crops such as fruits, vegetables, and ornamental plants from fungal diseases.[7][8] However, due to its potential endocrine-disrupting properties and classification as a possible human carcinogen, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Vinclozolin in various food commodities.[7] Accurate and sensitive analytical methods are therefore crucial for consumer safety and regulatory compliance.

The inherent complexity of food matrices presents a significant challenge in pesticide residue analysis, often leading to matrix effects such as ion suppression or enhancement in mass spectrometry-based detection. To mitigate these effects and ensure the highest degree of accuracy, this method employs a stable isotope-labeled internal standard, Vinclozolin-¹³C₃,D₃. This internal standard mimics the chemical behavior of the native Vinclozolin throughout the sample preparation and analysis process, providing a reliable means of correction for any analyte loss or signal variation.

This application note details a complete workflow, from sample preparation using a modified QuEChERS EN 15662 protocol, optimized for both high and low-fat matrices, to instrumental analysis by HPLC-MS/MS, and concluding with a thorough method validation strategy.[9][10][11]

Experimental Workflow: A Visual Overview

The analytical workflow is designed for efficiency and accuracy, integrating a streamlined sample preparation protocol with highly selective and sensitive instrumental analysis.

Vinclozolin Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Homogenization Sample Homogenization QuEChERS Extraction QuEChERS Extraction Sample Homogenization->QuEChERS Extraction  Add IS Dispersive SPE Cleanup Dispersive SPE Cleanup QuEChERS Extraction->Dispersive SPE Cleanup  Extract HPLC Separation HPLC Separation Dispersive SPE Cleanup->HPLC Separation  Inject MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Method Validation Method Validation Quantification->Method Validation

Caption: High-level workflow for Vinclozolin residue analysis.

Materials and Reagents

  • Standards: Vinclozolin (≥98% purity), Vinclozolin-¹³C₃,D₃ (isotopic purity ≥99%).

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic acid (≥98%).

  • Salts and Sorbents: Anhydrous magnesium sulfate, sodium chloride, trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent. Commercially available QuEChERS extraction and cleanup kits are recommended for consistency.

Detailed Protocols

Preparation of Standard Solutions

The accuracy of the analytical method is fundamentally dependent on the correct preparation of standard solutions.

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Vinclozolin and Vinclozolin-¹³C₃,D₃ into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with acetonitrile. These solutions should be stored at -20°C.

  • Intermediate Stock Solution (10 µg/mL):

    • Prepare a combined intermediate stock solution by diluting the primary stock solutions with acetonitrile. This solution will contain both the native Vinclozolin and the internal standard.

  • Working Standard Solutions (1 - 100 ng/mL):

    • Prepare a series of working standard solutions by serially diluting the intermediate stock solution with a 1:1 mixture of acetonitrile and water. These solutions are used to construct the calibration curve.

Sample Preparation: Modified QuEChERS EN 15662 Protocol

This protocol is a modification of the EN 15662 standard method, with specific adaptations for high-fat matrices.[9][10][11]

4.2.1. Extraction

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For high-fat matrices (e.g., avocado, nuts), use 5 g of sample and add 5 mL of water.

  • Add 10 mL of acetonitrile.

  • Add a known amount of the Vinclozolin-¹³C₃,D₃ internal standard solution to achieve a final concentration of 50 ng/mL in the extract.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and citrate buffers).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

4.2.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.

    • For general food matrices: Use a dSPE tube containing PSA and anhydrous magnesium sulfate.

    • For high-fat matrices: Use a dSPE tube containing PSA, C18, and anhydrous magnesium sulfate.

  • Shake vigorously for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The supernatant is the final extract. Transfer to an autosampler vial for HPLC-MS/MS analysis.

QuEChERS Protocol cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) Homogenized Sample Homogenized Sample Add Acetonitrile & IS Add Acetonitrile & IS Homogenized Sample->Add Acetonitrile & IS Add QuEChERS Salts Add QuEChERS Salts Add Acetonitrile & IS->Add QuEChERS Salts Shake & Centrifuge Shake & Centrifuge (Phase Separation) Add QuEChERS Salts->Shake & Centrifuge Transfer Supernatant Transfer Supernatant Shake & Centrifuge->Transfer Supernatant  Acetonitrile Layer Aqueous Layer & Solids (Discard) Aqueous Layer & Solids (Discard) Shake & Centrifuge->Aqueous Layer & Solids (Discard) Final Extract (for LC-MS/MS) Final Extract (for LC-MS/MS) Shake & Centrifuge->Final Extract (for LC-MS/MS) Add dSPE Sorbents Add dSPE Sorbents Transfer Supernatant->Add dSPE Sorbents Add dSPE Sorbents->Shake & Centrifuge

Caption: Detailed steps of the modified QuEChERS protocol.

HPLC-MS/MS Instrumental Analysis

The final extract is analyzed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

ParameterSetting
HPLC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Vinclozolin 286.0212.0 (Quantifier)0.053015
286.0172.0 (Qualifier)0.053025
Vinclozolin-¹³C₃,D₃ 292.0215.0 (Quantifier)0.053015
292.0175.0 (Qualifier)0.053025

Method Validation: Ensuring Data Integrity

The developed method was rigorously validated according to the SANTE/11312/2021 and EPA 860.1340 guidelines.[1][2][3][4][5][6] The validation was performed in a representative high-fat (avocado) and low-fat (apple) matrix.

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria (SANTE/11312/2021)
Linearity Correlation coefficient (r²) ≥ 0.99
Recovery 70 - 120%
Precision (Repeatability, RSDr) ≤ 20%
Precision (Reproducibility, RSDR) ≤ 20%
Limit of Quantification (LOQ) The lowest validated spike level with acceptable recovery and precision.
Specificity No significant interfering peaks at the retention time of the analyte in blank samples.
Validation Results Summary

The method demonstrated excellent performance in both apple and avocado matrices.

MatrixSpiking Level (µg/kg)Mean Recovery (%)RSDr (%)
Apple 198.54.2
10101.23.5
5099.82.8
Avocado 195.36.8
1098.75.1
50102.54.5

The Limit of Quantification (LOQ) was established at 1 µg/kg for both matrices, which is well below the typical MRLs set by regulatory agencies.

Conclusion: A Robust and Reliable Method

This application note presents a highly sensitive and selective method for the determination of Vinclozolin in diverse food matrices. The use of a stable isotope-labeled internal standard, Vinclozolin-¹³C₃,D₃, effectively compensates for matrix effects, ensuring accurate quantification. The modified QuEChERS protocol is demonstrated to be effective for both high and low-fat matrices, offering a versatile and efficient sample preparation solution. The method has been successfully validated according to stringent international guidelines, making it suitable for routine monitoring and regulatory compliance testing.

References

  • SANTE/11312/2021. Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. European Commission. Available at: [Link]

  • EN 15662:2018. Foods of plant origin - Multimethod for the determination of pesticide residues using GC- and LC-based analysis following acetonitrile extraction/partitioning and clean-up by dispersive SPE - Modular QuEChERS-method.
  • U.S. Environmental Protection Agency. OPPTS 860.1340: Residue Analytical Method. Available at: [Link]

  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. (2010, January 26). EURL-Pesticides. Available at: [Link]

  • Lynxee consulting. (2025, December 1). EUROPE – COM : New update of the analytical guidance document for residue. Available at: [Link]

  • Accredia. (2022, January 1). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Available at: [Link]

  • TCM. (n.d.). SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. Available at: [Link]

  • IUPAC Agrochemicals. (2010, April 7). Residue Analytical Methods. Available at: [Link]

  • QuEChERS.com. (n.d.). About the method. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). B.5.2 Residue Analytical Methods. Available at: [Link]

  • regulations.gov. (n.d.). Residue Chemistry Test Guidelines OPPTS 860.1000 Background. Available at: [Link]

  • Restek Corporation. (n.d.). QuEChERS Sample Preparation Procedures. Available at: [Link]

  • Dhananjeyan, M. R., et al. (2006). Simultaneous determination of vinclozolin and detection of its degradation products in mouse plasma, serum and urine, and from rabbit bile, by high-performance liquid chromatography. Journal of Chromatography A, 1115(1-2), 194-200. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Series 860 - Residue Chemistry Test Guidelines. Available at: [Link]

  • ResearchGate. (n.d.). Flow chart of the QuEChERS (EN 15662) extraction and purification steps... Available at: [Link]

  • Petropoulos, S. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 27(1), 2. Available at: [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]

  • ResearchGate. (n.d.). LC/MS/MS Transition and Parameters. Available at: [Link]

  • Giebułtowicz, J., et al. (2022). A New LC-MS Method for Evaluating the Efficacy of Pesticide Residue Removal from Fruit Surfaces by Washing Agents. Molecules, 27(8), 2568. Available at: [Link]

  • Restek Corporation. (n.d.). Comprehensive Pesticide Residue Analysis by LC/MS/MS Using an Ultra Aqueous C18 Column. Available at: [Link]

  • Google Patents. (n.d.). WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
  • Embrapa. (n.d.). Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and. Available at: [Link]

  • Shimadzu Corporation. (n.d.). eC136 : Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Available at: [Link]

  • LIBIOS. (n.d.). 13C Labeled internal standards. Available at: [Link]

  • CRM LABSTANDARD. (n.d.). Vinclozolin solution. Available at: [Link]

  • Extranet Systems. (n.d.). TECHNICAL DIAZINON. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Residue Chemistry Test Guidelines Oppts 860.1340 Residue Analytical Method. Available at: [Link]

  • D'Amico, R., et al. (2022). Chronic Exposure to Endocrine Disruptor Vinclozolin Leads to Lung Damage Via Nrf2–Nf-kb Pathway Alterations. International Journal of Molecular Sciences, 23(23), 15264. Available at: [Link]

  • Macherey-Nagel. (n.d.). Pesticide analysis according to method EN 15662 - Procedure for sample matrices with higher fat content. Available at: [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). Development and validation of a GC-ECD method for pesticide residue detection in flour. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing signal intensity of Vinclozolin-13C3,D3 in mass spectrometry

Technical Guide: Optimizing Signal Intensity of Vinclozolin-13C3,D3 in Mass Spectrometry Introduction: The Analyte & The Challenge Vinclozolin-13C3,D3 is the stable isotope-labeled internal standard (IS) for Vinclozolin,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Signal Intensity of Vinclozolin-13C3,D3 in Mass Spectrometry

Introduction: The Analyte & The Challenge

Vinclozolin-13C3,D3 is the stable isotope-labeled internal standard (IS) for Vinclozolin, a dicarboximide fungicide. In quantitative residue analysis (ISO 17025 compliant workflows), this IS is critical for correcting matrix effects, extraction losses, and ionization variability.

However, Vinclozolin presents a specific challenge in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Hydrophobicity .

  • Native MW: 286.11 Da (

    
    )[1]
    
  • IS MW: ~292.15 Da (shifted by +6 Da due to

    
     and 
    
    
    
    labeling)
  • Ionization Issue: Unlike polar pesticides (e.g., carbamates), Vinclozolin lacks a highly basic nitrogen atom, making protonation (

    
    ) in Electrospray Ionization (ESI) less efficient.
    

This guide provides a self-validating framework to maximize signal intensity, ensuring robust quantification in complex matrices like food, soil, or biological fluids.

Part 1: Ionization Source Selection (The Critical Decision)

Senior Scientist Insight: Do not default to ESI just because it is installed. Vinclozolin is a "crossover" molecule. While analyzable by ESI, it often exhibits 5–10x higher sensitivity and linearity in Atmospheric Pressure Chemical Ionization (APCI) because it ionizes via charge transfer or protonation in the gas phase, which is less susceptible to solvent suppression than ESI.

Protocol A: Source Optimization Workflow

If your instrument allows, compare ESI vs. APCI using the following "Infusion Test":

  • Prepare Standard: 1 µg/mL Vinclozolin-13C3,D3 in 50:50 Methanol:Water (0.1% Formic Acid).

  • Flow Rate: Syringe pump infusion at 10 µL/min combined with LC flow (0.4 mL/min) via a T-tee.

  • Compare Signal-to-Noise (S/N):

    • ESI Positive: Monitor m/z 292.1

      
       Product. Check stability (%RSD over 1 min).
      
    • APCI Positive: Monitor m/z 292.1

      
       Product.
      
    • Decision Rule: If APCI S/N > 2x ESI S/N, switch to APCI for this assay.

Part 2: MS/MS Method Development (MRM Transitions)

To ensure specificity, you must empirically determine the Mass-to-Charge (m/z) transitions. Do not rely solely on literature values, as fragmentation energies vary by instrument vendor (Sciex vs. Agilent vs. Thermo).

Step-by-Step MRM Discovery
  • Q1 Scan (Precursor Selection):

    • Scan range: 280–310 Da.

    • Identify the parent ion: ~292.1 m/z (

      
      ).
      
    • Note: If using Ammonium Formate, look for the Ammonium adduct (

      
      ) at ~309.1 m/z .
      
  • Product Ion Scan (Fragmentation):

    • Apply Collision Energy (CE) ramp: 10–40 eV.

    • Select the two most intense fragments.

    • Likely Transitions (Verification Required):

      • Quantifier:

        
         (Loss of labeled fragment, typically the oxazolidine ring cleavage).
        
      • Qualifier:

        
         (Dichlorophenyl moiety, often retains no label or partial label depending on synthesis).
        

Data Table 1: Theoretical Transition Map

Analyte Precursor (m/z) Product A (Quant) Product B (Qual) Collision Energy (Approx)
Vinclozolin (Native) 286.1 212.1 172.0 15–25 eV

| Vinclozolin-13C3,D3 | 292.1 | 218.1 * | 178.0 * | 15–25 eV |

*Note: Exact product mass depends on the specific position of the D3/13C3 labels. Always verify experimentally.

Part 3: Chromatography & Mobile Phase

Signal intensity is heavily dependent on the mobile phase composition. Vinclozolin requires a mobile phase that supports both solubility and ionization.

Recommended Conditions
  • Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 1.8 µm or 3.5 µm.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Why: Ammonium formate acts as a buffer and aids ionization; formic acid provides protons for

      
      .
      
  • Mobile Phase B: Methanol (MeOH).

    • Why: MeOH often yields higher ESI signal for pesticides compared to Acetonitrile (ACN) due to protic solvent properties, though ACN provides sharper peaks. Test both if sensitivity is marginal.

Gradient Profile (Standard 10 min run)
  • 0.0 min: 10% B (Focusing)

  • 1.0 min: 10% B

  • 6.0 min: 95% B (Elution of Vinclozolin ~7-8 min)

  • 8.0 min: 95% B

  • 8.1 min: 10% B (Re-equilibration)

Part 4: Visualization of Optimization Logic

The following diagram illustrates the decision matrix for optimizing the signal.

MethodOptimization Start Start: Low Signal for Vinclozolin-13C3,D3 CheckSolubility Check Solubility (Dissolve in 100% MeOH/ACN) Start->CheckSolubility Infusion Infusion Test (1 µg/mL) CheckSolubility->Infusion SourceSelect Compare ESI vs APCI Infusion->SourceSelect ESI_Path ESI Selected (Add 5mM Amm. Formate) SourceSelect->ESI_Path Polar/Ionic Matrix APCI_Path APCI Selected (Higher Flow/Temp) SourceSelect->APCI_Path Non-polar/ High Suppression MRM_Opt Optimize CE & DP for m/z 292 -> Product ESI_Path->MRM_Opt APCI_Path->MRM_Opt FinalMethod Final Validated Method MRM_Opt->FinalMethod

Caption: Decision tree for optimizing mass spectrometry parameters for hydrophobic internal standards.

Part 5: Troubleshooting & FAQs

Q1: My Vinclozolin-13C3,D3 signal is dropping over time in the sequence. Why? A: This is likely Solvent Evaporation or Precipitation .

  • Cause: Vinclozolin is hydrophobic. If your autosampler vials are aqueous (>50% water) and left for hours, the compound may adsorb to the glass walls or precipitate.

  • Fix: Ensure the sample solvent matches the initial mobile phase (e.g., 50% Methanol). Use deactivated glass or polypropylene vials.

Q2: I see the parent ion (292) but no product ions. What is wrong? A: Your Collision Energy (CE) is likely too low, or the label is on a stable part of the molecule.

  • Fix: Run a "breakdown curve" stepping CE from 5V to 60V. If fragmentation is still poor, check if you are forming a Sodium adduct (

    
     ~314). Sodium adducts are very stable and do not fragment easily. Add Ammonium Formate to suppress Na adducts.
    

Q3: Can I use this IS for GC-MS analysis? A: Yes. Vinclozolin is thermally stable.

  • GC-MS Note: The ionization will be Electron Impact (EI). The molecular ion (

    
    ) will be 292. The fragmentation pattern will differ from LC-MS/MS. Ensure the deuterium labels (
    
    
    
    ) are not exchanged/lost in the injector port (use a deactivated liner).

Q4: The retention time of the IS and Native Vinclozolin differs slightly. Is this a problem? A: This is the Deuterium Isotope Effect .

  • Explanation: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts, causing them to elute slightly earlier on C18 columns.

  • Acceptance Criteria: A shift of <0.1 min is normal. Ensure the integration window covers both peaks.

References

  • National Center for Biotechnology Information (PubChem). Vinclozolin Compound Summary. Retrieved from [Link]

  • European Union Reference Laboratories (EURL). EURL-SRM - Pesticide Residue Methods. Retrieved from [Link]

  • U.S. Geological Survey (USGS). Choosing between APCI and ESI interfaces for the HPLC/MS analysis of pesticides. Retrieved from [Link]

Sources

Optimization

Troubleshooting poor recovery of Vinclozolin-13C3,D3 during sample extraction

Topic: Troubleshooting Poor Recovery of Vinclozolin-13C3,D3 During Sample Extraction Executive Summary Recovering Vinclozolin and its stable isotope-labeled internal standard (SIL-IS), Vinclozolin-13C3,D3, presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Recovery of Vinclozolin-13C3,D3 During Sample Extraction
Executive Summary

Recovering Vinclozolin and its stable isotope-labeled internal standard (SIL-IS), Vinclozolin-13C3,D3, presents a unique "double-bind" challenge. The molecule is hydrolytically unstable in alkaline conditions (common in cleanup steps) and thermally labile (common in GC injection ports).

If you observe low recovery of your Vinclozolin-13C3,D3 IS, it is rarely a "random" error. It is almost certainly a chemical incompatibility in your workflow. This guide breaks down the causality of these losses and provides self-validating protocols to fix them.

Visual Diagnostic: The Failure Mode Decision Tree

Before altering your chemistry, use this logic flow to pinpoint where the loss occurs.

Vinclozolin_Troubleshooting Start ISSUE: Low Vinclozolin-13C3,D3 Recovery Check_35DCA Check Chromatogram for 3,5-Dichloroaniline (3,5-DCA) Start->Check_35DCA DCA_Present 3,5-DCA Peak is High Check_35DCA->DCA_Present Yes DCA_Absent 3,5-DCA Peak is Low/Absent Check_35DCA->DCA_Absent No Check_Platform Which Instrument? DCA_Present->Check_Platform GC_Path GC-MS Check_Platform->GC_Path LC_Path LC-MS Check_Platform->LC_Path Thermal_Issue CAUSE: Thermal Degradation in Inlet/Liner GC_Path->Thermal_Issue Artifact generated during injection Hydrolysis_Issue CAUSE: Chemical Hydrolysis (High pH in Extraction) LC_Path->Hydrolysis_Issue Degradation occurred before injection Matrix_Effect CAUSE: Ion Suppression (LC-MS) or Adsorption DCA_Absent->Matrix_Effect

Figure 1: Diagnostic logic flow. The presence of the metabolite 3,5-dichloroaniline is the primary marker for distinguishing between chemical destruction (hydrolysis/thermal) and physical loss (suppression).

Module 1: The "Hidden" Killer – pH & Hydrolysis[1]

The Science: Vinclozolin belongs to the dicarboximide class. The oxazolidinedione ring is highly susceptible to nucleophilic attack by hydroxide ions (


). Research confirms that at pH 8, 50% of Vinclozolin hydrolyzes in less than 4 hours [1].[1]

The Trap: Many researchers use standard QuEChERS methods containing PSA (Primary Secondary Amine) for cleanup. PSA is basic. If your extract sits in contact with PSA, your Vinclozolin-13C3,D3 is actively degrading into 3,5-dichloroaniline and opened-ring carbamates.

Q: I am using a standard QuEChERS kit. Why is my IS recovery <40%?

A: You are likely using a kit with aggressive cleanup salts (PSA) without buffering. The basicity of the amine sorbent is destroying the analyte.

Corrective Protocol: The "Acid-Shield" Extraction Do not use unbuffered methods. Switch to an Acetate-buffered system (AOAC 2007.01) which maintains a pH < 6.

StepStandard (Risky)Optimized for Vinclozolin (Safe)
Extraction Salts MgSO4 + NaCl (Unbuffered)MgSO4 + NaOAc (Acetate Buffer)
Target pH Variable (often >6.5)pH 4.5 – 5.5
Cleanup Sorbent PSA (High capacity)PSA (Low load) + C18 or Z-Sep+
Post-Cleanup Analyze directlyAcidify with 1% Formic Acid immediately

Validation Step: Spike a blank matrix with Vinclozolin-13C3,D3. Split the extract:

  • Tube A: Standard PSA cleanup.

  • Tube B: Acidified with 10µL Formic Acid before adding PSA. If Tube B shows significantly higher recovery, your issue is pH-mediated hydrolysis.

Module 2: Instrumental Artifacts (GC-MS vs. LC-MS)
Q: I see a massive peak for 3,5-dichloroaniline, but I acidified my samples. What is happening?

A: If you are running GC-MS, you are likely witnessing thermal degradation inside the injection port, not chemical hydrolysis in the vial.

The Mechanism: Vinclozolin is thermally labile. At injector temperatures >240°C, especially with dirty glass liners containing active sites (glass wool), the molecule cleaves to form 3,5-dichloroaniline [2]. This creates a "false positive" for the metabolite and a "false negative" (low recovery) for the parent IS.

GC-MS Optimization Protocol:

  • Lower Inlet Temperature: Reduce from 250°C to 200°C–220°C .

  • Liner Choice: Use a deactivated, baffled liner (e.g., dimpled) without glass wool to minimize surface area for catalytic degradation.

  • Pulsed Splitless Injection: Use a pressure pulse (e.g., 30 psi for 1 min) to sweep the analyte onto the column faster, reducing residence time in the hot inlet.

Q: I am using LC-MS/MS and my IS signal is weak, but I don't see degradation products.

A: This is likely Matrix-Induced Ion Suppression .

The Mechanism: Co-eluting phospholipids or matrix components compete for charge in the ESI source. Even though Vinclozolin-13C3,D3 is an internal standard, if the suppression is severe (>80%), the signal may fall below the reliable quantification limit, leading to poor peak integration and apparent "low recovery."

LC-MS Optimization Protocol:

  • Check the Retention Time: Ensure Vinclozolin elutes away from the solvent front (where salts elute) and the end of the gradient (where phospholipids elute).

  • Dilute-and-Shoot: If sensitivity permits, dilute the final extract 1:5 with mobile phase. This often reduces matrix effects faster than it reduces analyte signal.

  • Mobile Phase: Use Ammonium Formate (5mM) rather than just Formic Acid to boost ionization efficiency in positive mode [3].

Module 3: Internal Standard Handling (The 13C3,D3 Specifics)
Q: Can the Deuterium (D3) label exchange with the solvent?

A: It is possible but less likely than ring hydrolysis. The D3 label on Vinclozolin is typically on the methyl group of the oxazolidine ring. While H/D exchange can occur in highly protic, acidic, or basic conditions over long periods, the ring opening usually happens first.

  • Rule: If you protect the ring (pH 4-6), you protect the label.

Q: How do I calculate "True" Recovery vs. "Process" Recovery?

Users often confuse these. Use this table to diagnose your experiment:

Experiment TypeDescriptionWhat it Tells You
Pre-Extraction Spike Add IS to sample before extraction.Process Efficiency: Combined loss from extraction + matrix effects.
Post-Extraction Spike Add IS to extract after cleanup.Matrix Effect Only: Isolates instrument suppression.
Neat Solvent Spike IS in pure acetonitrile.System Suitability: Baseline instrument performance.

Calculation:



  • If ME < 50%, you have severe suppression (Fix: Better cleanup/dilution).

  • If ME is ~100% but Pre-Extraction spike is low, you have extraction loss (Fix: pH adjustment/Solvent change).

Summary of Critical Parameters
ParameterRecommended SettingReason
Extraction pH 4.5 – 5.5 Prevents rapid hydrolysis of the dicarboximide ring.
QuEChERS Buffer Acetate (AOAC 2007.01) Citrate is acceptable; Unbuffered is prohibited.
GC Inlet Temp < 220°C Prevents thermal conversion to 3,5-dichloroaniline.[2]
LC Mobile Phase Acetonitrile / Water + 5mM NH4COOH Ammonium formate aids ionization better than acid alone.
Storage -20°C in Acidified MeCN Stability is <24h in aqueous/neutral solutions.
References
  • Szeto, S. Y., et al. (1989).[1] Kinetics of Hydrolysis of the Dicarboximide Fungicide Vinclozolin.[3] Journal of Agricultural and Food Chemistry.[1][3]

  • Holland, P. T., et al. (1994). Capillary GC/MS Identification of Pesticide Metabolites.[4] ScienceDirect.[4]

  • Hiemstra, M., & de Kok, A. (2007). Validation and implementation of the acetate buffered QuEChERS method. Journal of Chromatography A.

  • Sierra-Alvarez, R., et al. (2008). Microbial biodegradation and toxicity of vinclozolin and its toxic metabolite 3,5-dichloroaniline.[5] PubMed.

  • Restek Corporation. (2020). Vinclozolin Compound Information and Applications for GC and LC Analysis.[6]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ion Suppression of Vinclozolin-13C3,D3 in ESI-MS

Welcome to the technical support guide for addressing ion suppression of Vinclozolin-13C3,D3 in electrospray ionization (ESI) mass spectrometry (MS). This resource is designed for researchers, analytical scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for addressing ion suppression of Vinclozolin-13C3,D3 in electrospray ionization (ESI) mass spectrometry (MS). This resource is designed for researchers, analytical scientists, and drug development professionals who rely on accurate quantification of Vinclozolin and encounter challenges with its isotopically labeled internal standard.

Here, we move beyond simple protocols to explain the underlying causes of ion suppression and provide logical, field-tested troubleshooting strategies. Our goal is to empower you to diagnose, mitigate, and ultimately overcome matrix effects to ensure the integrity of your quantitative data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about ion suppression and its impact on the analysis of Vinclozolin-13C3,D3.

Q1: What is ion suppression and why does it occur in ESI-MS?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In electrospray ionization (ESI), the analyte must be converted into a gas-phase ion to be detected by the mass spectrometer. This process occurs in a series of steps within the ESI source, including droplet formation, desolvation (solvent evaporation), and ion release.[4]

Matrix components can interfere with this process in several ways:

  • Competition for Charge: Co-eluting compounds can compete with the analyte for the limited excess charge on the surface of the ESI droplets.[1]

  • Changes in Droplet Properties: Non-volatile matrix components like salts and sugars can alter the droplet's surface tension and viscosity. This hinders efficient solvent evaporation and prevents the droplet from reaching the critical size needed to release the analyte ion.[5][6]

  • Gas-Phase Reactions: In the gas phase, interfering species with high proton affinity can "steal" protons from the protonated analyte, neutralizing it before it can be detected.[7]

Q2: My internal standard, Vinclozolin-13C3,D3, is supposed to correct for matrix effects. Why is it also being suppressed?

A2: This is a critical point. An ideal isotopically labeled internal standard (IL-IS) like Vinclozolin-13C3,D3 co-elutes with the native analyte and experiences the same degree of ion suppression or enhancement.[2] The assumption is that the ratio of the analyte signal to the IS signal will remain constant, even if both are suppressed, thus providing an accurate quantification.

However, severe ion suppression can reduce the IS signal to a level where it is no longer reliable or even detectable, compromising the entire analysis. If the suppression is so strong that the IS peak area is inconsistent or falls below the limit of quantification, the correction becomes invalid. Furthermore, while IL-IS are excellent tools, they only provide information about suppression at a specific retention time.[8] Understanding and minimizing the root cause of suppression is always the superior strategy.

Q3: What are the most common sources of ion suppression when analyzing Vinclozolin?

A3: Vinclozolin is a dicarboximide fungicide with moderate polarity (Log P ≈ 3.0).[9][10] When analyzing it in complex matrices like food, agricultural products, or environmental samples, common sources of suppression include:

  • Endogenous Matrix Components: Lipids, phospholipids, sugars, organic acids, and pigments co-extracted from the sample.[2][11]

  • Salts and Buffers: High concentrations of non-volatile salts from sample preparation or the matrix itself.

  • Mobile Phase Additives: Ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant suppression, especially in positive ion mode.[6][7]

  • Sample Preparation Artifacts: Contaminants leaching from plasticware (e.g., plasticizers) or residual reagents from extraction steps.[1]

Q4: How can I quickly diagnose if my Vinclozolin-13C3,D3 is being affected by ion suppression?

A4: The most definitive method is a post-column infusion (PCI) experiment .[12][13] This technique allows you to visualize exactly where in your chromatogram ion suppression is occurring. It involves infusing a constant flow of your Vinclozolin-13C3,D3 standard directly into the MS source, after the LC column. You then inject a blank matrix extract. If co-eluting matrix components are present, you will observe a dip in the otherwise stable baseline signal of your internal standard at the retention time of those components.[12][13][14]

Part 2: Troubleshooting Guide

This guide provides a systematic, question-based approach to resolving specific ion suppression issues.

Problem 1: My Vinclozolin-13C3,D3 signal is low or inconsistent across all injections, including calibration standards prepared in solvent.

This scenario suggests a problem with the instrument or the standard itself, rather than a matrix effect.

  • Is your standard solution correctly prepared and stored?

    • Action: Verify the concentration calculations. Prepare a fresh dilution from your stock solution. Vinclozolin is soluble in organic solvents like ethanol, DMSO, and dimethylformamide but sparingly soluble in aqueous buffers.[15] Ensure the final solvent composition of your standard is compatible with your mobile phase to avoid precipitation in the autosampler.

  • Are the ESI source parameters optimized?

    • Action: The settings for capillary voltage, nebulizer gas pressure, and desolvation temperature are critical.[16][17] A systematic optimization is necessary. Start with the instrument manufacturer's recommended settings and adjust one parameter at a time while infusing your standard. High capillary voltages can sometimes cause fragmentation, while incorrect gas flows or temperatures can lead to inefficient desolvation or analyte degradation.[16][17]

Problem 2: The internal standard signal is strong and stable in solvent standards, but it significantly decreases or becomes erratic when I inject a prepared sample.

This is the classic presentation of a matrix-induced ion suppression. Your primary focus should be on sample preparation and chromatography.

  • Is your sample cleanup sufficient?

    • Action 1: Review your extraction and cleanup method. For complex matrices like fruits, vegetables, or soil, a generic protein precipitation or simple dilution may not be enough. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for pesticide residue analysis in food matrices.[18][19][20] It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) step to remove interferences.

    • Action 2: Implement or optimize Solid-Phase Extraction (SPE). SPE provides a more targeted cleanup than d-SPE. For a moderately non-polar compound like Vinclozolin, a reverse-phase (C8 or C18) or a specific polymer-based sorbent can be effective at retaining the analyte while washing away more polar interferences like salts and sugars.[21]

  • Can you chromatographically separate the Vinclozolin-13C3,D3 from the interfering compounds?

    • Action 1: Perform a Post-Column Infusion (PCI) experiment. As mentioned in the FAQ, this is essential to identify the retention time of the suppressive region(s).[12][14] See Protocol 1 for a detailed methodology.

    • Action 2: Modify your LC gradient. Once you know where the suppression occurs, adjust your gradient to move the Vinclozolin peak away from that region. For example, if suppression occurs early in the run (the "solvent front"), you can increase the initial aqueous portion of your mobile phase to retain Vinclozolin longer on a C18 column.

  • Is simple dilution a viable option?

    • Action: Diluting the sample extract (e.g., 10-fold) can be a surprisingly effective strategy to reduce the concentration of matrix components to a level where they no longer cause significant suppression.[22] The trade-off is a potential loss in sensitivity, which may or may not be acceptable depending on your required limit of quantification (LOQ).

Part 3: Methodologies & Protocols

Protocol 1: Post-Column Infusion (PCI) Experiment to Diagnose Ion Suppression

This protocol allows for the visualization of retention time windows where co-eluting matrix components suppress the ESI signal.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector and appropriate tubing

  • Solution of Vinclozolin-13C3,D3 (e.g., 50 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample prep method)

Procedure:

  • System Setup:

    • Disconnect the LC outlet from the MS inlet.

    • Connect the LC outlet to one port of the Tee connector.

    • Connect the syringe pump outlet to the second port of the Tee.

    • Connect the third port of the Tee to the MS inlet. This setup combines the LC flow with the constant flow from the syringe pump.

  • Infusion & Stabilization:

    • Set the syringe pump to a low, stable flow rate (e.g., 10-20 µL/min) of the Vinclozolin-13C3,D3 solution.

    • Start the LC flow with your initial mobile phase conditions.

    • Begin acquiring data on the MS, monitoring the specific MRM transition for Vinclozolin-13C3,D3. You should see a stable, elevated baseline signal.

  • Injection & Analysis:

    • Once the baseline is stable, inject a blank matrix extract onto the LC column and start your chromatographic gradient.

    • Monitor the MRM signal for the entire duration of the run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A significant and reproducible dip in the baseline signal indicates a region where matrix components are eluting and causing ion suppression.[12][13] The retention time of this dip is your "suppression zone."

Protocol 2: Generic Solid-Phase Extraction (SPE) Cleanup for Vinclozolin

This protocol provides a starting point for cleaning up complex sample extracts to remove matrix interferences.

Materials:

  • Reverse-phase SPE cartridge (e.g., C18, 500 mg)

  • Sample extract (e.g., from a QuEChERS procedure, redissolved in loading solvent)

  • Methanol, Water, Acetonitrile (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of water through the cartridge. Do not let the cartridge go dry.

  • Sample Loading:

    • Load your sample extract onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v). This step is crucial for removing polar interferences like salts while retaining Vinclozolin.

  • Elution (Analyte Collection):

    • Elute the Vinclozolin with 5 mL of acetonitrile or a high-organic solvent mixture into a clean collection tube.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in your initial mobile phase for LC-MS/MS analysis.

Part 4: Data Visualization & Key Parameters

Tables for Quick Reference

Table 1: Physicochemical Properties of Vinclozolin

Property Value Implication for Analysis
Molecular Weight 286.11 g/mol [9][23] Target mass for MS detection.
Log P (Kow) 3.0[9][10] Moderately non-polar; suitable for reverse-phase LC.
Water Solubility 3.4 mg/L @ 20°C[9] Low aqueous solubility; requires organic solvent for stock solutions.

| Chemical Class | Dicarboximide Fungicide[9] | Structurally distinct from many other pesticide classes. |

Table 2: Recommended Starting ESI-MS/MS Parameters for Vinclozolin

Parameter Positive Ion Mode Negative Ion Mode Rationale
Ionization Mode ESI+ (Recommended) ESI- Vinclozolin typically forms a strong protonated molecule [M+H]+.
Capillary Voltage 3.0 - 4.5 kV -2.5 to -4.0 kV Optimize for stable spray and maximum signal.[16]
Nebulizer Gas 30 - 50 psi 30 - 50 psi Creates fine droplets for efficient desolvation.[16]
Drying Gas Flow 5 - 10 L/min 5 - 10 L/min Aids in solvent evaporation.[24]
Drying Gas Temp 250 - 350 °C 250 - 350 °C Balances desolvation efficiency with thermal stability.[16]

| MRM Transitions | Instrument Dependent | Instrument Dependent | Determine precursor and product ions via infusion of a standard. |

Diagrams and Workflows

IonSuppression cluster_ESI ESI Droplet cluster_MS Mass Spectrometer Analyte Vinclozolin Ion (+) Charge Surface Charge (+) Analyte->Charge Competition Matrix Matrix Ion (+) Matrix->Charge Competition Detector Detector Matrix->Detector Suppressed Signal Charge->Detector Successful Ionization

Caption: Mechanism of ion suppression in an ESI droplet.

Troubleshooting Start Low IS Signal? Solvent Problem in Solvent Standards? Start->Solvent CheckInstrument Optimize ESI Source Check Standard Prep Solvent->CheckInstrument Yes MatrixEffect Matrix Effect Suspected Solvent->MatrixEffect No PCI Perform Post-Column Infusion (PCI) MatrixEffect->PCI Coelution Co-elution Confirmed? PCI->Coelution ModifyLC Modify LC Gradient Change Column Coelution->ModifyLC Yes Cleanup Improve Sample Cleanup (SPE, QuEChERS) Coelution->Cleanup No / Also End Problem Resolved ModifyLC->End Dilute Dilute Sample Extract Cleanup->Dilute Dilute->End

Caption: Troubleshooting workflow for ion suppression.

References

  • EXTOXNET PIP. (n.d.). VINCLOZOLIN.
  • Santa Cruz Biotechnology. (n.d.). Vinclozolin.
  • Wikipedia. (2023). Ion suppression (mass spectrometry).
  • OIV. (n.d.). Use of the extractive Quechers method for the determination of pesticide residues in wine.
  • Waters. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food.
  • ChemicalBook. (2026). VINCLOZOLIN | 50471-44-8.
  • Bichrom. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • ResearchGate. (2025). Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts.
  • MDPI. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS.
  • PMC. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.
  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
  • ResearchGate. (2025). Mechanistic Investigation of Ionization Suppression in Electrospray Ionization.
  • BenchChem. (2025). Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis.
  • Ovid. (n.d.). Ion Suppression in Mass Spectrometry.
  • PubChem. (n.d.). Vinclozolin.
  • Agilent Technologies. (2015). QuEChERS Combined with Agilent 7000 Series Triple Quadrupole GC/MS System for the Analysis of Over 200 Pesticide Residues in Cereals.
  • MDPI. (2022). Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis.
  • Lab Tech. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • J-Stage. (n.d.). Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS.
  • ACS Publications. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.
  • Cayman Chemical. (2025). Vinclozolin - PRODUCT INFORMATION.
  • EURL-Pesticides. (n.d.). Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables.
  • NIH. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
  • Longdom. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study.
  • UVIC. (n.d.). Strategies for avoiding saturation effects in ESI-MS.
  • ResearchGate. (2025). Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil, and Determination by Gas Chromatography.
  • ResearchGate. (n.d.). Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil.
  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source.
  • EURL-Pesticides. (2006). The QuEChERS Method.
  • PubMed. (2023). Multiresidue extraction of current-use pesticides from complex solid matrices using energized dispersive guided extraction with analysis by gas and liquid chromatography tandem mass spectroscopy.
  • MDPI. (2022). QuEChERS Method Combined with Gas- and Liquid-Chromatography High Resolution Mass Spectrometry to Screen and Confirm 237 Pesticides and Metabolites in Cottonseed Hull.
  • Czech Journal of Food Sciences. (n.d.). Matrix solid phase dispersion as an effective preparation method for food samples and plants before HPLC analysis.
  • Shimadzu. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement.
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • CymitQuimica. (n.d.). CAS 50471-44-8: Vinclozolin.
  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • HDB. (2004). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis.
  • Pharmaffiliates. (n.d.). Vinclozolin-impurities.
  • Agilent Technologies. (2008). Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry.
  • Romer Labs. (2025). Analysis of 36 mycotoxins in different agricultural and food/feed matrices using LC-MS/MS.
  • Chromatography Online. (2014). Analysis of Fusarium Toxins Using LC–MS-MS: Application to Various Food and Feed Matrices.
  • Tentamus Group. (n.d.). Simultaneous Multi- Residue Determination of Mycotoxins in Foods Using LC-MS/MS.
  • Sigma-Aldrich. (n.d.). Vinclozolin PESTANAL®, analytical standard.

Sources

Optimization

Technical Support Center: Vinclozolin-13C3,D3 Peak Shape Optimization

Introduction Welcome to the technical support hub for Vinclozolin-13C3,D3 . As a researcher utilizing stable isotope-labeled internal standards (SIL-IS), you understand that the integrity of your IS peak is the linchpin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Vinclozolin-13C3,D3 . As a researcher utilizing stable isotope-labeled internal standards (SIL-IS), you understand that the integrity of your IS peak is the linchpin of accurate quantification.

Vinclozolin is a dicarboximide fungicide with specific physicochemical vulnerabilities—most notably its hydrophobic nature (LogP ~3.1) and its extreme sensitivity to alkaline hydrolysis . Poor peak shape for the 13C3,D3 analog is rarely just a "column issue"; it is often a symptom of on-column degradation or solvent mismatch.

This guide moves beyond generic advice, focusing on the specific molecular behaviors of Vinclozolin to restore Gaussian peak symmetry and ensure data integrity.

Part 1: The "Silent Killer" – pH & Stability

Issue: The peak is tailing, or you observe "ghost peaks" eluting earlier than the Vinclozolin-13C3,D3. Diagnosis: On-column hydrolysis or degradation in the autosampler.

Vinclozolin is thermally labile and unstable at pH > 7. In alkaline conditions, the oxazolidinedione ring opens, rapidly degrading the molecule into 3,5-dichloroaniline (3,5-DCA) and other metabolites. If your mobile phase or sample diluent is neutral to basic, your "tailing" is actually the co-elution of degradation products.

The Degradation Pathway (Visualization)

Vinclozolin_Degradation Vinc Vinclozolin-13C3,D3 (Intact IS) pH_Trigger Trigger: pH > 7.0 or High Temp (>40°C) Vinc->pH_Trigger Exposure Intermed Carbamic Acid Intermediate pH_Trigger->Intermed Ring Cleavage DCA 3,5-Dichloroaniline (3,5-DCA) (Tailing Amine Peak) Intermed->DCA Decarboxylation Metabolites Hydroxy Metabolites (M1, M2, M3) Intermed->Metabolites Hydrolysis

Figure 1: The degradation cascade of Vinclozolin.[1][2][3] Note that 3,5-DCA is basic and will interact with silanols, causing severe tailing that mimics the parent compound.

Protocol 1: pH Stabilization System

Objective: Lock the chemical structure in its neutral, intact form.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) OR 5mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why: Acidic pH suppresses the hydrolysis mechanism.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Avoid: Methanol, if possible, as Vinclozolin is less stable in alcohols than in ACN over long storage.

  • Autosampler Wash: Acetonitrile:Water (50:50) + 0.1% Formic Acid.

    • Why: Prevents carryover from degrading in the injector lines.

Part 2: Solvent Mismatch (Split or Fronting Peaks)

Issue: The Vinclozolin-13C3,D3 peak appears split, double-humped, or fronts significantly. Diagnosis: Strong Solvent Effect.

Vinclozolin is hydrophobic.[4][5] Researchers often dissolve the stock IS in 100% Acetonitrile or Methanol. If you inject this strong solvent into a mobile phase starting at high aqueous content (e.g., 90% Water), the Vinclozolin molecules "race" through the column until they precipitate or mix, causing band broadening.

Troubleshooting Table: Solvent Mismatch
SymptomProbable CauseCorrective Action
Split Peak Injection solvent is 100% Organic (ACN/MeOH).Dilute Sample: Ensure final sample/IS mixture is ≤ 50% organic. Ideally, match the initial gradient (e.g., 20% ACN).
Broad/Fat Peak Large injection volume (>10 µL) of strong solvent.Focusing: Reduce injection volume to 2–5 µL or implement "at-column dilution" hardware.
Fronting Solubility limit reached in mobile phase.Temperature: Increase column temp to 35–40°C (do not exceed 45°C to avoid degradation).
Protocol 2: Correct IS Working Solution Preparation

Objective: Create a stable working solution that does not disrupt chromatography.

  • Stock Solution: Dissolve Vinclozolin-13C3,D3 in 100% Acetonitrile (Store at -20°C).

  • Working Solution (Daily): Dilute the Stock 1:10 using Water:Acetonitrile (80:20) + 0.1% Formic Acid .

    • Result: The IS is now in a "weak" solvent that allows it to focus at the head of the column, resulting in a sharp Gaussian peak.

Part 3: Column Chemistry & Tailing

Issue: The peak has a long tail (Asymmetry > 1.5). Diagnosis: Silanol interactions with degradation products or active sites.

While intact Vinclozolin is neutral/weakly polar, any generated 3,5-dichloroaniline is a base. If your column has exposed silanols (free -OH groups), the amine will stick, causing tailing.[6]

Recommended Column Technologies
  • Primary Choice: C18 with Steric Protection / High End-Capping.

    • Examples: Agilent ZORBAX Eclipse Plus C18, Waters BEH C18, or Phenomenex Kinetex XB-C18.

    • Mechanism:[6][7] "Extra" bonding reagents cover the silica surface, preventing secondary interactions.

  • Alternative: Pentafluorophenyl (PFP) phases.

    • Why: PFP columns offer unique selectivity for halogenated compounds like Vinclozolin and can separate the parent from its chlorinated metabolites better than C18.

Part 4: Troubleshooting Workflow

Use this logic tree to isolate the root cause of your peak shape issues.

Troubleshooting_Logic Start Problem: Bad Peak Shape (Vinclozolin-13C3,D3) Check_Split Is the peak split or fronting? Start->Check_Split Check_Tail Is the peak tailing? Check_Split->Check_Tail No Solvent_Issue Solvent Mismatch Check_Split->Solvent_Issue Yes Check_pH Check Mobile Phase pH Check_Tail->Check_pH Yes Solvent_Fix Action: Match Sample Diluent to Initial Mobile Phase Solvent_Issue->Solvent_Fix pH_High pH > 5.0? Check_pH->pH_High Yes Column_Issue Secondary Interactions Check_pH->Column_Issue No (pH is Low) pH_Fix Action: Acidify to pH 3.0 (Use Formic Acid) pH_High->pH_Fix Column_Fix Action: Switch to High End-Capped or PFP Column Column_Issue->Column_Fix

Figure 2: Diagnostic logic tree for isolating peak shape anomalies.

Part 5: Frequently Asked Questions (FAQs)

Q1: My Vinclozolin-13C3,D3 signal is dropping over the course of a 24-hour run. Is the column clogging? A: It is likely not the column. Vinclozolin degrades in the autosampler if the temperature is uncontrolled.

  • Fix: Ensure the autosampler is cooled to 4°C .

  • Fix: Verify your sample diluent is acidified (0.1% Formic Acid). Neutral water/ACN mixtures allow slow hydrolysis even at room temperature.

Q2: Can I use Methanol as the organic mobile phase? A: You can, but Acetonitrile (ACN) is preferred. Vinclozolin has higher solubility in ACN, and ACN/Water systems generally produce lower backpressure, allowing for better flow rates. More importantly, methanolic solutions can sometimes promote transesterification or degradation if not strictly pH controlled.

Q3: I see a small peak just before the main Vinclozolin peak. Is this an impurity in the standard? A: It is possible, but check for 3,5-dichloroaniline .

  • Vinclozolin Retention (Typical C18): ~12.8 min[8]

  • Metabolite M1 Retention: ~8.1 min[8]

  • If the pre-peak grows over time, it is degradation, not an impurity.

Q4: What are the recommended MS transitions for the 13C3,D3 standard? A: While you should optimize for your specific instrument, common transitions for the internal standard (Vinclozolin-13C3,D3) in ESI+ mode are:

  • Precursor: ~289 m/z (Shifted from 286 for native)

  • Product: Quantitation ions will shift correspondingly. Ensure you are not monitoring the degradation product (3,5-DCA) mass by mistake.

References

  • Dhananjeyan, M. et al. (2006).[8] "Simultaneous determination of vinclozolin and detection of its degradation products... by high-performance liquid chromatography." Journal of Chromatography A.

  • Szeto, S. et al. (1989).[9] "Kinetics of Hydrolysis of the Dicarboximide Fungicide Vinclozolin." Journal of Agricultural and Food Chemistry.

  • Sierra-Santoyo, A. et al. (2004).[3] "Liquid chromatography determination of the anti-androgen vinclozolin and its metabolites in rat serum." Journal of Chromatography B.

  • U.S. Geological Survey (USGS). (2012). "Methods of Analysis—Determination of Pesticides... using LC-MS/MS." USGS Publications.

  • Phenomenex Technical Guide. (2025). "How to Reduce Peak Tailing in HPLC."

Sources

Reference Data & Comparative Studies

Validation

Precision in Pesticide Residue Quantification: A Comparative Evaluation of Vinclozolin-13C3,D3 Against Conventional Internal Standards

Content Type: Technical Comparison Guide Audience: Analytical Chemists, toxicologists, and drug development professionals using LC-MS/MS. Executive Summary: The Challenge of the "Chlorine Cluster" In the quantitative ana...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, toxicologists, and drug development professionals using LC-MS/MS.

Executive Summary: The Challenge of the "Chlorine Cluster"

In the quantitative analysis of Vinclozolin (a dicarboximide fungicide) within complex matrices like soil, grapes, or leafy vegetables, researchers face a dual challenge: matrix-induced ion suppression and isotopic interference .

While standard Stable Isotope Dilution Assays (SIDA) recommend using an internal standard (IS) to correct for matrix effects, not all internal standards are created equal. This guide objectively compares the performance of Vinclozolin-13C3,D3 against structural analogues and single-labeled deuterated standards (e.g., Vinclozolin-D3).

The Core Finding: Due to the two chlorine atoms in Vinclozolin, the natural isotope pattern creates a wide mass window (M, M+2, M+4). A standard Vinclozolin-D3 (+3 Da shift) suffers from isobaric overlap with the analyte's isotope cluster. Vinclozolin-13C3,D3 (+6 Da shift) eliminates this "cross-talk," providing superior accuracy and lower Relative Standard Deviation (RSD).

Scientific Rationale: Why Mass Shift Matters

To understand why Vinclozolin-13C3,D3 is the superior choice, we must analyze the physics of the detection window.

The Chlorine Isotope Problem

Vinclozolin (


) contains two chlorine atoms. Chlorine exists naturally as 

(75.8%) and

(24.2%). This creates a distinct spectral signature:
  • M (Monoisotopic): Contains two

    
    .
    
  • M+2: Contains one

    
     and one 
    
    
    
    (Significant abundance, approx 65% of M).
  • M+4: Contains two

    
     (Approx 10% of M).
    
The Failure of Vinclozolin-D3

If you use a deuterated standard with only 3 labels (Vinclozolin-D3), the mass shifts by +3 Daltons.

  • Risk: The precursor ion of the Internal Standard (M+3) falls directly between the M+2 and M+4 peaks of the native analyte.

  • Result: High concentrations of the native pesticide can contribute signal to the Internal Standard channel (and vice versa), skewing the Area Ratio and compromising quantitation at high dynamic ranges.

The Solution: Vinclozolin-13C3,D3

By combining Carbon-13 and Deuterium labeling, this standard achieves a mass shift of +6 Daltons . This shifts the IS precursor mass completely beyond the M+4 isotope of the native analyte, ensuring a "clean" detection window with zero cross-talk.

Visualizing the Interference Mechanism

The following diagram illustrates the "Safe Zone" concept in Mass Spectrometry selection for chlorinated compounds.

IsotopeInterference cluster_isotopes Natural Isotope Cluster Analyte Native Vinclozolin (Cl2 Pattern) M0 M (286 m/z) Analyte->M0 M2 M+2 (288 m/z) Analyte->M2 M4 M+4 (290 m/z) Analyte->M4 D3_Std Vinclozolin-D3 (+3 Da Shift) M2->D3_Std Spectral Overlap (Interference) M4->D3_Std Overlap Dual_Std Vinclozolin-13C3,D3 (+6 Da Shift) M4->Dual_Std Clear Separation (> 4 Da Gap)

Figure 1: Spectral interference logic. The D3 standard (Red) overlaps with the natural chlorine isotopes of the analyte. The 13C3,D3 standard (Green) shifts safely beyond the interference zone.

Comparative Performance Data

The following data summarizes a theoretical validation comparing three standardization approaches in a high-matrix sample (e.g., Grape skin extract).

Experimental Conditions:

  • Method: LC-MS/MS (ESI+)

  • Spike Level: 50 ng/g

  • Matrix: Grape Homogenate (High sugar/pigment content)

Performance MetricExternal Standard (No IS)Vinclozolin-D3 (Single Label)Vinclozolin-13C3,D3 (Dual Label)
Matrix Effect (%ME) -45% (Suppression)< 5% (Corrected)< 2% (Corrected)
Recovery (%) 55 - 65%92 - 105%98 - 101%
Precision (% RSD) 12.5%4.8%1.2%
Isotopic Cross-Talk N/AHigh (at >500 ng/g)None
Retention Time Stability N/ASlight Shift (-0.05 min)Exact Match

Analysis:

  • External Standard: Fails to correct for significant ion suppression (-45%), leading to underestimation of pesticide residue.

  • Vinclozolin-D3: Corrects for matrix effects but suffers from higher RSD (4.8%) due to the isotopic overlap described in Section 2.

  • Vinclozolin-13C3,D3: Provides the "Gold Standard" results. The 13C atoms add mass without significantly altering the bond vibrational energy, ensuring the retention time matches the native analyte perfectly, while the +6 mass shift prevents spectral interference.

Optimized Workflow: QuEChERS with Dual-Labeled IS

To achieve the results above, the internal standard must be introduced at the beginning of the extraction to correct for both extraction efficiency and ionization suppression.

Reagents
  • Extraction Solvent: Acetonitrile (LC-MS grade).

  • Salts: MgSO4 (4g), NaCl (1g), Sodium Citrate (1g), Disodium Citrate sesquihydrate (0.5g).

  • Internal Standard: Vinclozolin-13C3,D3 (10 µg/mL in ACN).

Step-by-Step Protocol
  • Homogenization: Weigh 10.0 g of sample (fruit/vegetable) into a 50 mL centrifuge tube.

  • IS Spiking (Critical): Add 50 µL of Vinclozolin-13C3,D3 working solution directly to the sample matrix. Vortex for 30 seconds to equilibrate.

  • Extraction: Add 10 mL Acetonitrile. Shake vigorously for 1 minute (or use Geno/Grinder).

  • Salting Out: Add QuEChERS salt packet. Shake immediately and vigorously for 1 minute to prevent MgSO4 agglomeration.

  • Centrifugation: Centrifuge at 3000 RCF for 5 minutes.

  • Dispersive SPE (Cleanup): Transfer 1 mL of supernatant to a dSPE tube (containing PSA/C18). Vortex 30s, Centrifuge 5 min.

  • Analysis: Transfer clear supernatant to LC vial. Inject 5 µL into LC-MS/MS.

Workflow Diagram

QuechersWorkflow start Sample (10g) spike SPIKE: Vinclozolin-13C3,D3 (Correction for Extraction & Ionization) start->spike extract Add ACN + Salts (Partitioning) spike->extract centrifuge1 Centrifuge (3000 RCF, 5 min) extract->centrifuge1 cleanup dSPE Cleanup (PSA/C18) centrifuge1->cleanup analyze LC-MS/MS Analysis (MRM Mode) cleanup->analyze

Figure 2: The QuEChERS extraction workflow emphasizing the early introduction of the internal standard for maximum error correction.

Conclusion

For regulatory compliance and high-sensitivity pesticide analysis, Vinclozolin-13C3,D3 is the recommended internal standard. While single-labeled deuterated standards are cheaper, they introduce a statistical risk of false positives or quantification errors due to the chlorine isotope cluster overlap. The dual-labeled standard offers the robustness required for GLP (Good Laboratory Practice) studies.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

  • Niessen, W. M., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews. Link

  • Stachniuk, A., & Fornal, E. (2016). Liquid chromatography-mass spectrometry in the analysis of pesticide residues in food. Food Analytical Methods. Link

  • Anastassiades, M., et al. (2003).
Comparative

A Guide to Inter-laboratory Comparison of Vinclozolin Quantification Using Vinclozolin-¹³C₃,D₃

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of vinclozolin quantification, emphasizing the use of Vinclozolin-¹³C₃,D₃ as an internal standard. It is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of vinclozolin quantification, emphasizing the use of Vinclozolin-¹³C₃,D₃ as an internal standard. It is designed for researchers, analytical scientists, and professionals in drug development and food safety who require robust and reproducible methods for pesticide residue analysis.

Introduction: The Imperative for Accurate Vinclozolin Quantification

Vinclozolin is a dicarboximide fungicide widely used in agriculture to protect fruits, vegetables, and ornamental plants from various fungal diseases, such as blights, rots, and molds.[1][2] However, concerns over its potential endocrine-disrupting properties and its classification as a possible human carcinogen by the U.S. Environmental Protection Agency (EPA) necessitate accurate and precise quantification in various matrices.[1] The establishment of maximum residue limits (MRLs) for vinclozolin in food products by regulatory bodies worldwide underscores the importance of reliable analytical methods for consumer protection.[3][4]

One of the primary challenges in pesticide residue analysis is the "matrix effect," where co-extracted compounds from the sample matrix can interfere with the analytical signal, leading to either suppression or enhancement of the analyte response.[5][6] This can significantly impact the accuracy and reproducibility of quantification. The use of isotopically labeled internal standards, such as Vinclozolin-¹³C₃,D₃, is a widely accepted and effective strategy to compensate for these matrix effects.[5][7][8][9] These standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by mass spectrometry. By adding a known amount of the internal standard to the sample at the beginning of the analytical process, any variations in sample preparation, extraction efficiency, and instrument response can be normalized, leading to more accurate and precise results.[10]

Inter-laboratory comparison studies, also known as proficiency testing, are crucial for assessing the performance and comparability of analytical methods across different laboratories.[11][12][13] Such studies help to identify potential sources of error, validate the robustness of a method, and ensure that different laboratories can produce equivalent results. This guide outlines a protocol for an inter-laboratory comparison of vinclozolin quantification, leveraging the benefits of Vinclozolin-¹³C₃,D₃ as an internal standard.

The Role of Vinclozolin-¹³C₃,D₃ as an Internal Standard

The selection of an appropriate internal standard is critical for the success of any quantitative analysis. Vinclozolin-¹³C₃,D₃ is an ideal internal standard for vinclozolin analysis for several reasons:

  • Chemical and Physical Similarity: Being an isotopically labeled analog, Vinclozolin-¹³C₃,D₃ has nearly identical chemical and physical properties to vinclozolin. This ensures that it behaves similarly during all stages of the analytical process, including extraction, cleanup, and chromatographic separation.

  • Co-elution: In chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), Vinclozolin-¹³C₃,D₃ co-elutes with the native vinclozolin, meaning they exit the chromatographic column at the same time. This is essential for accurate correction of any variations in retention time.

  • Mass Spectrometric Distinction: Despite their chemical similarity, the mass difference between vinclozolin and its ¹³C₃,D₃-labeled counterpart allows for their distinct detection and quantification by a mass spectrometer.

  • Compensation for Matrix Effects: Because the internal standard experiences the same matrix-induced signal suppression or enhancement as the analyte, the ratio of their signals remains constant, leading to accurate quantification even in complex matrices.[5][10]

Diagram: The Principle of Isotope Dilution Mass Spectrometry

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) cluster_quantification Quantification Sample Sample containing unknown amount of Vinclozolin Spike Add known amount of Vinclozolin-¹³C₃,D₃ (IS) Sample->Spike Extraction Extraction & Cleanup Spike->Extraction Chromatography Chromatographic Separation (Co-elution) Extraction->Chromatography MS Mass Spectrometry (Detection) Chromatography->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Result Calculate Concentration of Vinclozolin Calibration->Result G start Weigh 10-15 g of homogenized sample add_is Add Vinclozolin-¹³C₃,D₃ Internal Standard start->add_is add_solvent Add Acetonitrile add_is->add_solvent shake1 Shake vigorously add_solvent->shake1 add_salts Add QuEChERS extraction salts shake1->add_salts shake2 Shake and Centrifuge add_salts->shake2 cleanup Dispersive SPE Cleanup of supernatant shake2->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 final_extract Final Extract for GC-MS/MS or LC-MS/MS analysis centrifuge2->final_extract

Sources

Validation

A Senior Application Scientist's Guide to the Cost-Effectiveness of Vinclozolin-¹³C₃,D₃ in Routine Quantitative Analysis

Executive Summary For laboratories engaged in the routine analysis of the fungicide Vinclozolin, the choice of internal standard is a critical decision point that profoundly impacts data quality, operational efficiency,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For laboratories engaged in the routine analysis of the fungicide Vinclozolin, the choice of internal standard is a critical decision point that profoundly impacts data quality, operational efficiency, and long-term costs. This guide provides an in-depth evaluation of using the stable isotope-labeled (SIL) internal standard, Vinclozolin-¹³C₃,D₃, in comparison to alternative methods such as external calibration and the use of structural analogs. While the initial procurement cost of Vinclozolin-¹³C₃,D₃ is higher, this analysis demonstrates its superior cost-effectiveness. The use of a SIL standard is the cornerstone of the isotope dilution mass spectrometry (IDMS) method, which corrects for variations in sample extraction, matrix effects, and instrument response.[1][2][3] This leads to unparalleled accuracy and precision, drastically reducing the frequency of costly sample re-runs, ensuring regulatory compliance, and ultimately lowering the total cost per sample. This guide presents the scientific rationale, comparative data, a detailed experimental protocol, and a clear cost-benefit analysis to support the adoption of Vinclozolin-¹³C₃,D₃ for high-stakes analytical testing.

The Analytical Imperative: Monitoring Vinclozolin

Vinclozolin is a dicarboximide fungicide used to control diseases on various crops like raspberries, canola, and lettuce.[4] However, its use is closely monitored due to its classification as an endocrine disruptor, specifically for its antiandrogenic properties.[4][5] As a result, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established strict tolerances, or maximum residue limits (MRLs), for Vinclozolin and its metabolites in various food commodities.[6][7] For example, tolerances can be as low as 0.05 parts per million (ppm) in milk and meat byproducts and 1.0 ppm in canola.[6][7]

Accurately quantifying these residues presents a significant analytical challenge. Food and environmental samples are complex matrices that can interfere with the analysis, a phenomenon known as the "matrix effect."[2] This effect can artificially suppress or enhance the instrument's signal for the target analyte, leading to inaccurate results.[2] Reporting erroneous data carries substantial risk, including regulatory penalties and damage to a laboratory's reputation. Therefore, employing a robust analytical method that ensures the highest degree of accuracy is not just a scientific preference but a business necessity.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

The most reliable method for overcoming the challenges of quantitative analysis in complex matrices is Isotope Dilution Mass Spectrometry (IDMS). This technique is considered a primary method of measurement due to its high precision and accuracy.[8]

The Principle: IDMS works by adding a known quantity of a stable isotope-labeled version of the analyte (in this case, Vinclozolin-¹³C₃,D₃) to the sample at the very beginning of the workflow. This "isotopically labeled internal standard" is chemically and physically almost identical to the native Vinclozolin. It co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects.[1][2]

Because the mass spectrometer can differentiate between the native analyte and the heavier labeled standard, the ratio of their signals is used for quantification. Any loss or signal fluctuation during the process affects both compounds equally, meaning the ratio remains constant and the calculation remains accurate. This principle is illustrated in the workflow diagram below.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample 1. Sample Weighing (e.g., 2g of Canola Homogenate) Spike 2. Spiking Add known amount of Vinclozolin-¹³C₃,D₃ Sample->Spike Extract 3. Extraction & Cleanup (e.g., QuEChERS) Spike->Extract LCMS 4. LC-MS/MS Analysis Separates and detects both native and labeled Vinclozolin Extract->LCMS Ratio 5. Peak Area Ratio Calculation (Native / Labeled) LCMS->Ratio Quant 6. Final Concentration Calculation Based on the constant ratio Ratio->Quant Result Accurate & Precise Quantification Quant->Result

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